sodium (Z)-octadec-1-ene-1-sulfonate
Description
Conceptual Frameworks for Alkene Sulfonate Investigations
The study of alkene sulfonates, such as sodium 1-octadecene-1-sulfonate, is built on the fundamental principles of surfactant science. Surfactants are amphiphilic molecules, meaning they possess both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. rsc.org In the case of sodium 1-octadecene-1-sulfonate, the hydrophilic portion is the sulfonate group (-SO3Na), and the hydrophobic part is the 18-carbon octadecene chain. ontosight.ai This dual nature allows them to accumulate at interfaces between two immiscible phases, like oil and water, and reduce surface or interfacial tension. rsc.orgdnal.net The investigation of these compounds often involves studying their micelle formation, where surfactant molecules aggregate into spherical structures in solution above a certain concentration known as the critical micelle concentration (CMC). This behavior is crucial for their function as detergents, emulsifiers, and foaming agents. alfa-chemistry.com
Historical Trajectories of Sulfonate Chemistry Relevant to Sodium 1-Octadecene-1-Sulfonate
The development of synthetic detergents, including sulfonates, gained significant momentum after World War II. epo.org Early synthetic surfactants were often branched-chain alkylbenzene sulfonates, which were later found to be poorly biodegradable, leading to environmental concerns like excessive foaming in waterways. epo.org This led to the development of linear alkylbenzene sulfonates (LAS) and other more biodegradable alternatives like alpha-olefin sulfonates (AOS). stppgroup.commade-in-china.comwhattheythink.com The synthesis of AOS involves the sulfonation of alpha-olefins, which are linear alkenes with a double bond at the primary or alpha position. stppgroup.comcosmeticsandtoiletries.com The reaction of alpha-olefins with sulfur trioxide produces a mixture of alkene sulfonic acids and sultones, which are then neutralized to form the sodium salts. google.com This process has been refined over the years to improve yield and purity, making AOS a commercially viable and environmentally preferable option in many applications. google.comgoogle.com
Current Research Landscape and Emerging Academic Paradigms for Sodium 1-Octadecene-1-Sulfonate Studies
Contemporary research on sodium 1-octadecene-1-sulfonate and other AOS is focused on several key areas. A major driver is the increasing demand for sustainable and biodegradable surfactants derived from renewable resources. stppgroup.com While traditionally derived from petroleum hydrocarbons, research is exploring the use of natural oils to produce alpha-olefins. stppgroup.commade-in-china.com Another area of active investigation is the enhancement of their performance in various applications. This includes studying the synergistic effects of AOS with other types of surfactants to create more effective formulations for detergents, personal care products, and industrial processes like enhanced oil recovery. chemger.com Furthermore, there is ongoing research into the environmental fate and toxicological profiles of these compounds to ensure their safe use. cleaninginstitute.orgnih.gov Advanced analytical techniques are also being developed for the precise characterization and quantification of AOS in complex mixtures. alfa-chemistry.comthermofisher.comlabinsights.nl
Physicochemical Properties of Sodium 1-Octadecene-1-Sulfonate
| Property | Value |
| Molecular Formula | C18H35NaO3S ontosight.ainih.govnih.gov |
| Molecular Weight | 354.5 g/mol nih.govnih.gov |
| Appearance | Colorless to pale yellow clear liquid (estimated) thegoodscentscompany.com |
| Solubility | Good water solubility cleaninginstitute.org |
| IUPAC Name | sodium;octadec-1-ene-1-sulfonate nih.gov |
| CAS Number | 4692-52-8 nih.govnih.gov |
Synthesis and Manufacturing of Sodium 1-Octadecene-1-Sulfonate
The primary method for producing sodium 1-octadecene-1-sulfonate is through the sulfonation of 1-octadecene (B91540), a long-chain alpha-olefin. stppgroup.com This process typically involves reacting 1-octadecene with sulfur trioxide (SO3) in a thin-film reactor. epo.org The immediate products of this reaction are a mixture of alkene sulfonic acids and intermediate cyclic compounds known as sultones. google.com Following the sulfonation step, the mixture undergoes hydrolysis and neutralization, usually with sodium hydroxide, to convert the sultones to hydroxyalkane sulfonates and neutralize the sulfonic acids, yielding the final sodium alpha-olefin sulfonate product. cosmeticsandtoiletries.comgoogle.com The reaction conditions, including temperature and pressure, can be controlled to influence the composition and properties of the final product. google.com
Applications of Sodium 1-Octadecene-1-Sulfonate
The versatile surfactant properties of sodium 1-octadecene-1-sulfonate lead to its use in a wide range of products:
Analytical Techniques for Characterization
A variety of analytical methods are employed to identify and quantify sodium 1-octadecene-1-sulfonate and other surfactants. Chromatographic techniques are particularly important for separating the components of complex mixtures. alfa-chemistry.com High-performance liquid chromatography (HPLC) is a widely used method for surfactant analysis. thermofisher.comlabinsights.nl Other techniques include gas chromatography (GC), thin-layer chromatography (TLC), and various spectroscopic methods. alfa-chemistry.com For detection, UV detectors can be used if the surfactant has a chromophore, while evaporative light scattering detection (ELSD) and mass spectrometry (MS) are suitable for universal detection. thermofisher.com
Environmental Fate and Biodegradation
Sodium 1-octadecene-1-sulfonate and other alpha-olefin sulfonates are considered to be readily biodegradable. made-in-china.comwhattheythink.comcleaninginstitute.org This means they are broken down by microorganisms in the environment, which reduces their potential for long-term environmental impact. made-in-china.com Studies have shown that AOS are effectively removed during wastewater treatment processes. cleaninginstitute.org While all surfactants can have some level of aquatic toxicity, the biodegradability of AOS helps to mitigate this risk. ontosight.aicleaninginstitute.org The environmental impact of these surfactants is a key consideration for their use, and they are generally considered a more environmentally friendly option compared to some older types of surfactants. made-in-china.comnih.gov
Properties
CAS No. |
4692-52-8 |
|---|---|
Molecular Formula |
C18H35NaO3S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
sodium (Z)-octadec-1-ene-1-sulfonate |
InChI |
InChI=1S/C18H36O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;/h17-18H,2-16H2,1H3,(H,19,20,21);/q;+1/p-1/b18-17-; |
InChI Key |
SZGKXOCIHKEMHV-YBFBCAGJSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCC/C=C/S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=CS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Pathways for Sodium 1 Octadecene 1 Sulfonate
Exploration of Diverse Reaction Routes for Sodium 1-Octadecene-1-Sulfonate Elaboration
The synthesis of sodium 1-octadecene-1-sulfonate, a key anionic surfactant, is achievable through several chemical pathways. These methods primarily involve the sulfonation of the parent α-olefin, 1-octadecene (B91540). The choice of synthetic route influences the final product composition, which typically includes a mix of alkene sulfonates and hydroxyalkane sulfonates. wikipedia.org
Sulfochlorination-Based Synthesis Approaches and Mechanism of Action
While direct sulfonation with sulfur trioxide is more common for α-olefins, sulfochlorination represents a classic method for converting hydrocarbons to sulfonates. This process typically involves the reaction of the alkane with a mixture of sulfur dioxide and chlorine gas, initiated by ultraviolet light. The resulting alkane sulfonyl chloride is then hydrolyzed with an alkali, such as sodium hydroxide, to produce the sodium alkane sulfonate. While less direct for producing an unsaturated sulfonate from an olefin, this pathway is a fundamental sulfonation technique.
The mechanism proceeds via a free-radical chain reaction. UV light initiates the homolytic cleavage of chlorine. The chlorine radical then abstracts a hydrogen atom from the hydrocarbon, creating an alkyl radical. This radical reacts with sulfur dioxide to form an alkanesulfonyl radical, which then reacts with another chlorine molecule to yield the alkanesulfonyl chloride and a new chlorine radical to propagate the chain. Subsequent alkaline hydrolysis cleaves the sulfonyl chloride to the desired sulfonate.
Sulfoxidation and Hydroxy-Sulfonation Techniques
Sulfoxidation is another free-radical process for the synthesis of alkane sulfonates from saturated hydrocarbons using sulfur dioxide and oxygen, typically under UV irradiation. This method yields alkane sulfonic acids which can be neutralized to form the corresponding sulfonates.
In the context of α-olefin sulfonation, hydroxy-sulfonation is not typically a direct synthetic goal but rather a consequential reaction. During the dominant direct sulfonation process of 1-octadecene, intermediate sultones are formed. google.com Subsequent alkaline hydrolysis of these sultones, particularly γ- and δ-sultones, opens the ring structure to yield a mixture of sodium alkene sulfonates and sodium hydroxyalkane sulfonates. wikipedia.orgcpchem.com This hydrolysis step is crucial for converting these intermediates into active surfactant molecules. google.com The final product of a typical commercial α-olefin sulfonate (AOS) synthesis contains a significant portion of hydroxyalkane sulfonates, often around 35-40%. wikipedia.org
Direct Sulfonation via Olefinic Precursors
The most prevalent commercial method for producing sodium 1-octadecene-1-sulfonate is the direct sulfonation of 1-octadecene using sulfur trioxide (SO₃). wikipedia.orggoogle.com This highly exothermic reaction is typically performed in continuous thin-film reactors to ensure efficient heat removal and process control. google.comgoogle.com
The mechanism begins with a [2+2] cycloaddition of SO₃ across the double bond of the α-olefin, forming an unstable intermediate known as a β-sultone. cpchem.com This initial product rapidly rearranges to a mixture of more stable isomers, including alkene sulfonic acids, as well as γ- and δ-sultones. cpchem.com To complete the synthesis, the "acid mix" from the reactor undergoes a sequence of steps:
Neutralization: The mixture is treated with an aqueous solution of sodium hydroxide. google.comstppgroup.com This neutralizes the alkene sulfonic acids to form sodium alkene sulfonates.
Hydrolysis: The mixture is heated under alkaline conditions to hydrolyze the remaining sultones into a combination of alkene sulfonates and hydroxyalkane sulfonates. stppgroup.comscience.gov
Bleaching: A bleaching step may be employed to achieve a commercially acceptable color for the final product. google.com
The molar ratio of sulfur trioxide to the α-olefin is a critical parameter, typically maintained slightly above stoichiometric, in the range of 1.0:1 to 1.2:1, to drive the reaction to completion. google.com
| Synthetic Route | Precursor(s) | Key Reagent(s) | Primary Intermediate(s) | Final Product(s) | Key Features |
| Direct Sulfonation | 1-Octadecene | Sulfur Trioxide (SO₃) | β-sultone, Alkene sulfonic acids, γ/δ-sultones | Sodium alkene sulfonates, Sodium hydroxyalkane sulfonates | Main commercial route; uses thin-film reactors. wikipedia.orggoogle.com |
| Sulfochlorination | Octadecane (B175841) | SO₂, Cl₂, UV light | Octadecane sulfonyl chloride | Sodium octadecane sulfonate | Primarily for saturated hydrocarbons. |
| Sulfoxidation | Octadecane | SO₂, O₂, UV light | Octadecane sulfonic acid | Sodium octadecane sulfonate | Free-radical process for alkanes. |
Surfactant-Mediated Synthesis Protocols
While not a primary route for the bulk synthesis of sodium 1-octadecene-1-sulfonate, the principles of surfactant-mediated synthesis, or micellar catalysis, are relevant in organic chemistry. In this approach, reactions are conducted in an aqueous medium containing a surfactant. Above a certain concentration (the critical micelle concentration), surfactant molecules form aggregates called micelles. These micelles possess a hydrophobic core and a hydrophilic exterior, creating micro-environments that can solubilize organic, non-polar reactants in the aqueous phase. This can enhance reaction rates by increasing the local concentration of reactants within the micelles. While specific protocols for the surfactant-mediated synthesis of this particular compound are not widely documented, this methodology is used to promote reactions involving water-sensitive intermediates. chemicalprocessing.com
Alternative and Emerging Synthetic Protocols (e.g., from bio-oils, photocatalytic, enzymatic)
Recent research has focused on developing more sustainable routes to surfactants, including those derived from renewable resources like bio-oils.
From Bio-oils: A notable development is the production of bio-based α-olefin sulfonates. google.com One patented method describes the synthesis of an internal olefin sulfonate starting from oleic acid, a common component of vegetable oils. researchgate.net The process involves:
Esterification of oleic acid.
Catalytic metathesis of the oleic acid ester to produce 9-octadecene (B1240498) (an internal olefin).
Sulfonation of the 9-octadecene with sulfur trioxide. researchgate.net
Hydrolysis and neutralization to yield the final bio-based internal olefin sulfonate surfactant. researchgate.net In 2025, commercial-scale production of a biobased alpha olefin sulfonate, utilizing a renewable feedstock, is expected to commence. google.com
Photocatalytic and Enzymatic Routes: While direct photocatalytic or enzymatic sulfonation of 1-octadecene is not yet a mainstream industrial process, research into green chemistry is exploring these avenues. Photocatalytic methods have been investigated for the degradation of sulfonated aromatic compounds, which involves the generation of highly reactive hydroxyl radicals. osti.gov Enzymatic processes are also gaining attention; for instance, photobiocatalytic systems have been developed for the synthesis of terminal alkenes from fatty acids, which could serve as precursors for subsequent sulfonation.
Investigation of Reaction Kinetics and Thermodynamic Considerations in Sodium 1-Octadecene-1-Sulfonate Synthesis
The synthesis of sodium 1-octadecene-1-sulfonate is governed by complex reaction kinetics and thermodynamics, with competing side reactions influencing the final product distribution.
The primary sulfonation reaction is extremely fast, often described as nearly instantaneous upon contact between the gaseous sulfur trioxide and the liquid olefin film. google.com The reaction is highly exothermic, necessitating careful temperature control to prevent unwanted side reactions and product degradation. cpchem.com A mathematical model has been proposed to describe the sulfonation of α-olefins by gaseous sulfur trioxide, indicating that the temperature dependence of the rate constant ratios can be effectively modeled. chemrxiv.org
A key thermodynamic consideration is the competition between the desired sulfonation reaction and the potential for polymerization of the 1-octadecene precursor, especially at elevated temperatures. Studies have shown that 1-octadecene can spontaneously polymerize at temperatures commonly used in high-temperature syntheses (120–320 °C).
The kinetics of this polymerization are highly temperature-dependent. For example, after 24 hours, the conversion of 1-octadecene to its polymer is negligible at low temperatures but increases significantly as the temperature rises. This underscores the importance of maintaining controlled, relatively low temperatures during the sulfonation process to maximize the yield of the desired sulfonate and minimize the formation of polymeric byproducts.
| Parameter | Observation / Finding | Significance in Synthesis | Reference |
| Reaction Rate | Sulfonation of α-olefins with SO₃ is essentially instantaneous. | Requires efficient mixing and heat removal, favoring continuous flow reactors. | google.com |
| Temperature Dependence | The ratios of reaction rate constants show a clear temperature dependence. | Allows for process optimization by controlling temperature to favor desired products. | chemrxiv.org |
| Competing Reaction | 1-octadecene can polymerize at elevated temperatures (significant above 160°C). | Sulfonation must be conducted at temperatures low enough to prevent polymerization of the feedstock. | |
| Polymerization Kinetics | Conversion to polymer is 6.58% at 160°C and 88.51% at 320°C after 24 hours. | Highlights the critical need for strict temperature control to ensure high yield of the sulfonate. | |
| Thermodynamics | Sulfonation is a highly exothermic process. | Reactor design must accommodate rapid heat dissipation to maintain stable reaction conditions. | cpchem.com |
Catalytic Systems and Reagent Optimization for Enhanced Sodium 1-Octadecene-1-Sulfonate Yield and Purity
The primary industrial method for producing alpha-olefin sulfonates involves the sulfonation of the corresponding alpha-olefin, in this case, 1-octadecene, with sulfur trioxide (SO₃). nih.govasiachmical.comgoogle.com This process is typically followed by neutralization and hydrolysis. google.com The optimization of this process hinges on the careful control of reaction conditions and the purity of the reagents.
The sulfonation reaction is highly exothermic and rapid, necessitating efficient heat and mass transfer to prevent the formation of undesirable byproducts. nih.govasiachmical.com Falling film reactors are commonly employed in industrial settings to manage these challenges. asiachmical.com In this setup, a thin film of the organic feedstock, 1-octadecene, flows down the inner walls of a reactor while being exposed to a stream of gaseous sulfur trioxide, which is diluted with an inert gas like air. asiachmical.comgoogle.com
Key parameters that are optimized to enhance yield and purity include:
Reaction Temperature: Maintaining a low reaction temperature, typically below 50°C and preferably between 10°C and 40°C, is crucial to minimize side reactions. google.com
SO₃ to Olefin Molar Ratio: The molar ratio of sulfur trioxide to 1-octadecene is a critical factor. An optimal ratio ensures complete sulfonation of the olefin while minimizing the formation of disulfonates and other impurities. nih.gov
Inert Gas Dilution: The high dilution of sulfur trioxide with dry air (e.g., mole ratios of 20:1 to 50:1) helps to control the reaction rate and dissipate heat. google.com
Reagent Purity: The purity of the 1-octadecene feedstock and the sulfur trioxide is paramount. The feedstock should have a high proportion of alpha-olefins, preferably above 90%. google.com Moisture in the sulfonating agent can lead to the formation of sulfuric acid, altering the reaction pathway. asiachmical.com
Recent research has also explored the use of Lewis acid catalysts, such as aluminum trichloride (B1173362) (AlCl₃) and boron trifluoride (BF₃), in sulfonation processes, although their application is more common for aromatic substrates. asiachmical.com
A significant challenge in the synthesis involving 1-octadecene is its propensity to polymerize at elevated temperatures (120–320 °C), a common range for many chemical syntheses. chemrxiv.orgchemrxiv.orgresearchgate.net This spontaneous polymerization can lead to impurities that are difficult to separate from the desired product. chemrxiv.orgresearchgate.net Therefore, precise temperature control is essential not only for the sulfonation reaction itself but also to prevent unwanted side reactions of the starting material.
The table below summarizes the optimized process parameters for the sulfonation of alpha-olefins, which are applicable to the synthesis of sodium 1-octadecene-1-sulfonate.
Optimized Process Parameters for Alpha-Olefin Sulfonation
| Parameter | Optimized Value/Range | Rationale |
|---|---|---|
| Reaction Temperature | 10°C - 40°C | Minimizes side reactions and byproduct formation. google.com |
| SO₃/α-Olefin Molar Ratio | 1.27 | Ensures complete sulfonation while minimizing excess reagent. nih.gov |
| SO₃ Volume Fraction in Gas | 4% | Controls reaction rate and heat generation. nih.gov |
| Gas-Phase Flow Rate | 228 mL/min | Optimizes mass transfer in microchannel reactors. nih.gov |
| Feedstock Purity | >90% α-olefin | Maximizes the yield of the desired alkenyl sulfonate. google.com |
Process Intensification and Green Chemistry Principles in Sodium 1-Octadecene-1-Sulfonate Manufacturing Research
In recent years, there has been a significant push towards incorporating process intensification and green chemistry principles into the manufacturing of sodium 1-octadecene-1-sulfonate and other surfactants. The goal is to develop more sustainable and efficient production methods that minimize waste, reduce energy consumption, and improve safety.
Process Intensification:
A key development in this area is the use of microreactors for the sulfonation of alpha-olefins. nih.gov Microreactors offer several advantages over traditional falling film reactors, including:
Enhanced Mass and Heat Transfer: The high surface-area-to-volume ratio in microchannels provides superior control over the reaction, leading to a more uniform product with fewer byproducts. nih.govasiachmical.com
Improved Safety: The small reaction volumes in microreactors minimize the risks associated with the highly exothermic sulfonation process. asiachmical.com
Precise Temperature Control: Microreactors can maintain a very stable reaction temperature, often within ±1°C, which is critical for minimizing side reactions. asiachmical.com
Rapid Startup and Shutdown: The reduced volume allows for quick transitions, minimizing material waste during these phases. asiachmical.com
Research has demonstrated that using a cross-shaped microchannel reactor for the sulfonation of alpha-olefins can lead to a significant reduction in energy consumption with only a marginal decrease in the active substance content. nih.gov While throughput can be a limitation, the use of multi-parallel microreactor arrays is being explored as a scalable solution for industrial production. asiachmical.com
Green Chemistry Principles:
The application of green chemistry principles focuses on making the entire lifecycle of sodium 1-octadecene-1-sulfonate more environmentally friendly. Key areas of focus include:
Atom Economy: The direct sulfonation of 1-octadecene with sulfur trioxide is an example of a reaction with high atom economy, as it directly combines the reactants into the desired product with minimal waste.
Use of Safer Solvents and Reagents: While the sulfonation process itself is often solvent-free, research into alternative sulfonating agents and reaction media is ongoing. The use of highly diluted sulfur trioxide in an inert gas stream is a step towards safer handling of this reactive chemical. google.com
Energy Efficiency: As mentioned, the use of microreactors can significantly improve energy efficiency. nih.gov Additionally, optimizing heat management in traditional reactors is a critical aspect of reducing energy consumption. asiachmical.com
Waste Reduction and Recycling: In aqueous sulfonation processes, techniques like multi-effect evaporation are used to recover and recycle water, with recovery rates of 85-95% being achievable. asiachmical.com
The table below highlights the comparison between traditional and intensified process technologies for alpha-olefin sulfonation.
Comparison of Sulfonation Reactor Technologies
| Feature | Falling Film Reactors | Microreactors |
|---|---|---|
| Mass and Heat Transfer | Good, but can have limitations leading to byproducts. nih.gov | Excellent, due to high surface-area-to-volume ratio. nih.govasiachmical.com |
| Temperature Control | Good | Excellent (±1°C). asiachmical.com |
| Safety | Requires careful management of large reaction volumes. | Inherently safer due to small volumes. asiachmical.com |
| Scalability | Well-established for large-scale production. | Scalable through parallelization of reactor arrays. asiachmical.com |
| Energy Efficiency | Standard | Significantly improved. nih.gov |
Advanced Spectroscopic and Chromatographic Characterization of Sodium 1 Octadecene 1 Sulfonate Architectures
Elucidation of Molecular Conformation and Stereochemistry using Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of Sodium 1-octadecene-1-sulfonate in solution. Techniques such as 1H NMR and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
The stereochemistry of the double bond in Sodium 1-octadecene-1-sulfonate, which can exist as either the (E)- or (Z)-isomer, can also be determined using NMR. The coupling constants (J-values) between the vinyl protons in the 1H NMR spectrum are indicative of their relative orientation. A larger coupling constant is typically observed for the trans ((E)-isomer) configuration compared to the cis ((Z)-isomer). The IUPAC name for one isomer is sodium;(E)-octadec-1-ene-1-sulfonate. nih.gov
| Proton | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| Vinyl H (trans) | 6.0 - 7.5 | Doublet of doublets | ~12-18 Hz |
| Vinyl H (cis) | 5.5 - 6.5 | Doublet of doublets | ~6-12 Hz |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.
Investigation of Vibrational Modes and Functional Group Analysis via Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
For Sodium 1-octadecene-1-sulfonate, the key functional groups are the sulfonate group (-SO3Na) and the carbon-carbon double bond (C=C). The sulfonate group exhibits characteristic strong absorption bands in the FTIR spectrum. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds are prominent. In similar sulfonate-containing compounds, these bands appear around 1190 cm⁻¹ (asymmetric) and 1046 cm⁻¹ (symmetric). researchgate.net The C=C stretching vibration of the alkene group is expected to appear in the region of 1680-1640 cm⁻¹.
Raman spectroscopy is particularly useful for analyzing the C=C double bond due to its non-polar nature, which often results in a strong Raman signal. The position of the C=C stretching band can also provide information about the substitution pattern and stereochemistry of the double bond.
A study on docosane-1-sulfonic acid using Vibrational Sum Frequency Spectroscopy (VSFS), a surface-sensitive technique related to IR and Raman, identified the symmetric and asymmetric stretches of the sulfonate group at 1048 cm⁻¹ and 1150 cm⁻¹, respectively. diva-portal.org These vibrational bands were observed to shift upon interaction with counterions like sodium. diva-portal.org
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Sulfonate (S=O) | Asymmetric Stretch | ~1150 - 1200 |
| Sulfonate (S=O) | Symmetric Stretch | ~1040 - 1050 |
| Alkene (C=C) | Stretch | ~1640 - 1680 |
| C-H (Alkane) | Stretch | ~2850 - 2960 |
| C-H (Alkene) | Stretch | ~3010 - 3095 |
High-Resolution Mass Spectrometry for Isomer Differentiation and Impurity Profiling
High-resolution mass spectrometry (HRMS) is an indispensable tool for the accurate mass determination of Sodium 1-octadecene-1-sulfonate, which in turn confirms its elemental composition. The exact mass of Sodium 1-octadecene-1-sulfonate (C18H35NaO3S) is 354.22046043 Da. nih.gov
HRMS can also aid in the differentiation of isomers, although this often requires tandem mass spectrometry (MS/MS) techniques. By fragmenting the parent ion, a unique fragmentation pattern can be obtained for each isomer, which can serve as a fingerprint for its identification.
Furthermore, HRMS is highly effective for impurity profiling. Due to its high mass accuracy and resolution, it can detect and identify trace-level impurities that may be present from the synthesis process, such as unreacted starting materials, byproducts, or degradation products.
Chromatographic Separations Coupled with Advanced Detection for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating Sodium 1-octadecene-1-sulfonate from complex matrices and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of non-volatile compounds like Sodium 1-octadecene-1-sulfonate. Due to its ionic nature, ion-pair chromatography is a commonly employed HPLC technique. In this method, an ion-pairing reagent, such as a quaternary ammonium (B1175870) salt for an anionic analyte, is added to the mobile phase to form a neutral ion pair with the analyte, which can then be retained and separated on a reversed-phase column.
Method development for the HPLC analysis of Sodium 1-octadecene-1-sulfonate would involve optimizing several parameters:
Column: A C18 or C8 reversed-phase column is typically suitable.
Mobile Phase: A mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The pH of the buffer is critical for controlling the ionization of the sulfonate group.
Ion-Pair Reagent: A suitable counter-ion to enhance retention.
Detector: A UV detector can be used if the analyte has a chromophore, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed.
Gas Chromatography (GC) for Volatile Byproducts and Precursors
Gas Chromatography (GC) is the method of choice for analyzing volatile and semi-volatile organic compounds. While Sodium 1-octadecene-1-sulfonate itself is not amenable to GC analysis due to its low volatility and ionic nature, GC is crucial for monitoring the purity of the starting materials and for detecting any volatile byproducts that may be present in the final product.
For instance, the precursor 1-octadecene (B91540) is a volatile liquid and its purity can be readily assessed by GC. thegoodscentscompany.com Any unreacted 1-octadecene or other volatile impurities from the sulfonation reaction can be quantified using a suitable GC method, typically involving a non-polar or medium-polarity capillary column and a Flame Ionization Detector (FID).
Ion Chromatography for Ionic Species Analysis
Ion Chromatography (IC) is a specialized form of liquid chromatography designed for the separation and quantification of ionic species. It is an ideal technique for the direct analysis of Sodium 1-octadecene-1-sulfonate and for the determination of other ionic impurities. acs.orggoogle.comnih.gov
In a typical IC setup for anionic analysis, a low-capacity ion-exchange column is used with an aqueous eluent, often a carbonate/bicarbonate buffer. thermofisher.com A conductivity detector is commonly used for detection, often in conjunction with a suppressor to reduce the background conductivity of the eluent and enhance the signal-to-noise ratio. nih.govresearchgate.net
IC can be used to quantify not only the main Sodium 1-octadecene-1-sulfonate peak but also other inorganic anions that might be present as impurities, such as sulfate (B86663) and chloride ions. google.comthermofisher.com
| Technique | Analyte Type | Typical Application |
| HPLC (Ion-Pair) | Non-volatile, ionic | Purity assessment and preparative separation of Sodium 1-octadecene-1-sulfonate |
| GC | Volatile, non-polar | Analysis of volatile precursors (e.g., 1-octadecene) and byproducts |
| Ion Chromatography | Ionic species | Quantification of Sodium 1-octadecene-1-sulfonate and inorganic anion impurities (e.g., sulfate, chloride) google.comthermofisher.com |
Advanced X-ray Diffraction and Scattering Techniques for Supramolecular Assembly Characterization
The self-assembly of surfactants like sodium 1-octadecene-1-sulfonate into complex supramolecular architectures is fundamental to their function. Advanced X-ray diffraction and scattering techniques are indispensable for elucidating these structures, providing detailed information from the atomic to the nanoscale level. nih.gov These non-destructive methods rely on the principle that X-rays scattering off electron density variations within a sample create a pattern of constructive and destructive interference. rigaku.com Analysis of this pattern reveals the size, shape, and arrangement of the assembled structures. nih.gov Techniques such as Small-Angle X-ray Scattering (SAXS), Wide-Angle X-ray Scattering (WAXS), and Grazing-Incidence X-ray Diffraction (GIXD) offer a multi-scale view of the supramolecular organization of alpha-olefin sulfonates.
Small-Angle X-ray Scattering (SAXS)
SAXS is a powerful technique for characterizing the nanoscale structure of materials, probing length scales typically between 1 and 100 nanometers. wikipedia.orgsc.edu This makes it ideally suited for studying the size and shape of micelles, vesicles, and other aggregates formed by sodium 1-octadecene-1-sulfonate in solution. sc.edunih.gov The experiment involves passing a collimated X-ray beam through a sample and measuring the elastically scattered X-rays at very small angles (typically 0.1–10°). wikipedia.orgnih.gov
The resulting scattering profile provides quantitative data on several parameters:
Interparticle Interactions: At higher concentrations, the arrangement of micelles relative to one another gives rise to a "structure factor" peak in the SAXS profile. The position of this peak can be used to determine the average distance between adjacent micelles.
Internal Structure: SAXS can also provide information about the internal electron density distribution within the aggregates, such as the density of the hydrocarbon core versus the sulfonate headgroup shell. sc.edu
Research on similar anionic surfactants has demonstrated the utility of SAXS in mapping phase diagrams as a function of concentration and temperature, identifying transitions from spherical to cylindrical micelles or to more complex liquid crystalline phases.
Wide-Angle X-ray Scattering (WAXS)
Complementary to SAXS, Wide-Angle X-ray Scattering (WAXS), sometimes referred to as Wide-Angle X-ray Diffraction (WAXD), probes shorter length scales, providing information about atomic-level ordering. researchgate.netdectris.com By measuring scattering at higher angles (>5°), WAXS can detect crystalline features and short-range positional correlations within the supramolecular assembly. nih.govdiamond.ac.uk
For sodium 1-octadecene-1-sulfonate, WAXS is critical for:
Characterizing Crystalline States: In solid form or in highly ordered phases (e.g., gels or lamellar crystals), WAXS patterns reveal the packing of the hydrocarbon chains. Sharp diffraction peaks indicate a high degree of crystallinity, and their positions, determined by Bragg's Law (nλ = 2d sinθ), correspond to specific lattice spacings. tcd.ieutoledo.edu
Assessing Chain Ordering in Micelles: Even within a seemingly disordered micelle, WAXS can detect short-range order. A broad, diffuse peak around a d-spacing of ~0.45 nm is characteristic of the liquid-like spacing between parallel, disordered hydrocarbon chains. The emergence of sharper peaks would indicate chain crystallization or a transition to a more ordered phase.
Table 1: Comparison of SAXS and WAXS for Surfactant Characterization
| Feature | Small-Angle X-ray Scattering (SAXS) | Wide-Angle X-ray Scattering (WAXS) |
| Angular Range | Low angles (typically < 5°) nih.gov | High angles (typically > 5°) nih.gov |
| Length Scale Probed | 1 - 100 nm (Nanoscale) wikipedia.orgsc.edu | < 1 nm (Atomic/Molecular Scale) diamond.ac.uk |
| Information Obtained | Micelle size, shape, and distribution; Inter-micellar spacing; Large-scale ordering (e.g., liquid crystals). wikipedia.orgnih.gov | Hydrocarbon chain packing; Crystallinity; Interatomic distances; Phase identification (solid vs. liquid-like chains). diamond.ac.uk |
| Typical Application for Sodium 1-Octadecene-1-Sulfonate | Determining the radius of gyration and morphology of micelles in aqueous solution. | Analyzing the solid-state structure or the ordering of alkyl chains within a concentrated gel phase. |
Grazing-Incidence X-ray Diffraction (GIXD)
When investigating the structure of surfactants at interfaces, such as the air-water interface or on a solid substrate, Grazing-Incidence X-ray Diffraction (GIXD) is an exceptionally powerful, surface-sensitive technique. nih.govwikipedia.org In a GIXD experiment, an X-ray beam strikes the surface at a very shallow angle, often below the critical angle for total external reflection. malvernpanalytical.comspringernature.com This confines the X-ray interaction to the top few nanometers of the surface, minimizing signal from the bulk substrate or solution. malvernpanalytical.com
GIXD is used to characterize Langmuir monolayers or adsorbed films of surfactants like sodium 1-octadecene-1-sulfonate, providing precise information on:
In-Plane Molecular Packing: GIXD reveals the two-dimensional lattice structure of the molecules at the interface. nih.gov It can identify the unit cell dimensions and symmetry of the packed hydrocarbon chains.
Molecular Tilt: The position of the diffraction peaks can be analyzed to determine the tilt angle and direction of the hydrocarbon chains with respect to the surface normal.
Coherence Length: The width of the diffraction peaks provides an estimate of the size of the ordered domains at the interface. nih.gov
Table 2: Representative GIXD Data for a Closely-Packed Anionic Surfactant Monolayer
This table presents illustrative data typical for a well-ordered surfactant monolayer at an air-water interface, as would be expected for sodium 1-octadecene-1-sulfonate under compression.
| Parameter | Symbol | Representative Value | Information Derived |
| In-plane Peak Position | q_xy | 1.50 Å⁻¹ | Corresponds to the lateral spacing between molecules. |
| Out-of-plane Peak Position | q_z | 0.0 Å⁻¹ | Indicates hydrocarbon chains are oriented perpendicular to the interface (zero tilt). |
| Area per Molecule | A_mol | 21.5 Ų | Calculated from the peak position, indicates dense packing. |
| Lattice Type | - | Hexagonal | A single in-plane peak is characteristic of hexagonal packing of vertical chains. |
| Coherence Length | L | > 50 nm | Calculated from peak width, indicates large, well-ordered crystalline domains. |
Collectively, these advanced X-ray methods provide unparalleled insight into the supramolecular behavior of sodium 1-octadecene-1-sulfonate. SAXS and WAXS map the bulk solution structures, while GIXD precisely details the molecular arrangement at interfaces, creating a complete structural profile essential for understanding and predicting the compound's performance in various applications.
Interfacial Phenomena and Supramolecular Self Assembly of Sodium 1 Octadecene 1 Sulfonate
Mechanistic Understanding of Surface Tension Reduction and Interfacial Adsorption
Sodium 1-octadecene-1-sulfonate, as a surfactant, markedly reduces the surface tension of water. This phenomenon is driven by the spontaneous adsorption of its molecules at the air-water or oil-water interface. The hydrophobic octadecene chains orient themselves away from the aqueous phase, for instance, by protruding into the air, while the hydrophilic sulfonate headgroups remain hydrated in the water. This arrangement disrupts the cohesive hydrogen bonding network of water molecules at the surface, thereby lowering the surface tension.
The process of interfacial adsorption can be understood through several models. The diffusion-controlled model posits that surfactant monomers diffuse from the bulk solution to the subsurface layer and then instantaneously adsorb at the interface. ysu.am In contrast, the mixed kinetic-diffusion model suggests the presence of an adsorption barrier, which may be due to factors like increased surface pressure or steric hindrances from molecules already at the interface, making the transfer of monomers from the subsurface to the interface the rate-limiting step. ysu.am
The efficiency of a surfactant in reducing surface tension is related to its tendency to adsorb at the interface, a characteristic that can be quantified by the Gibbs adsorption equation. As the concentration of Sodium 1-octadecene-1-sulfonate in the bulk phase increases, the interface becomes progressively more populated with its molecules until a saturation point is reached. At this juncture, the surface tension reaches its minimum value. researchgate.net
Critical Micelle Concentration (CMC) Determination and Influencing Factors
The critical micelle concentration (CMC) is a fundamental property of a surfactant, defined as the concentration at which the surfactant monomers in a solution begin to spontaneously aggregate to form micelles. wikipedia.org Below the CMC, the surfactant molecules primarily exist as monomers and arrange themselves at the interfaces, leading to a sharp decrease in surface tension with increasing concentration. wikipedia.org Above the CMC, the interfaces are saturated, and any additional surfactant molecules form micelles in the bulk solution. aliyuncs.com Consequently, the surface tension remains relatively constant beyond the CMC. wikipedia.org
The CMC can be determined experimentally by monitoring a physical property of the surfactant solution that exhibits a distinct change at the point of micellization. Common methods include:
Tensiometry: Measuring the surface tension as a function of surfactant concentration. The CMC is identified as the point where the surface tension plateaus.
Conductivity: For ionic surfactants like Sodium 1-octadecene-1-sulfonate, the conductivity of the solution changes at the CMC due to the different mobility of micelles compared to individual ions.
Spectroscopy: Using fluorescent probes, such as pyrene, whose spectral properties are sensitive to the polarity of their microenvironment. The partitioning of the probe into the hydrophobic micellar core upon micelle formation leads to a detectable change in its fluorescence spectrum. wikimedia.org
Several factors can influence the CMC of Sodium 1-octadecene-1-sulfonate:
Alkyl Chain Length: Generally, for homologous series of surfactants, the CMC decreases as the length of the hydrophobic alkyl chain increases.
Presence of Electrolytes: The addition of salts to a solution of an ionic surfactant like Sodium 1-octadecene-1-sulfonate typically lowers the CMC. The counterions from the salt can screen the electrostatic repulsion between the charged headgroups of the surfactant molecules, facilitating their aggregation into micelles at a lower concentration. aliyuncs.comjsirjournal.com
Temperature: The effect of temperature on the CMC of ionic surfactants can be complex, often showing a minimum at a certain temperature. jsirjournal.com An increase in temperature can reduce the hydration of the hydrophilic headgroup, which favors micellization and lowers the CMC.
Impurities: The presence of impurities, especially those that are surface-active, can significantly affect the measured CMC value. aliyuncs.com
Table 1: Illustrative CMC Values of Anionic Surfactants
| Surfactant | CMC (mM in water at 25°C) |
|---|---|
| Sodium Octyl Sulfate (B86663) | 130 |
| Sodium Decyl Sulfate | 33.2 |
| Sodium Dodecyl Sulfate (SDS) | 8.1 |
| Sodium Tetradecyl Sulfate | 2.1 |
Micellization Behavior and Aggregate Formation in Aqueous and Non-Aqueous Systems
The self-assembly of Sodium 1-octadecene-1-sulfonate into various supramolecular structures is a hallmark of its behavior in both aqueous and non-aqueous environments. This aggregation is primarily driven by the hydrophobic effect in aqueous solutions, where the hydrophobic tails minimize their contact with water by forming a core, shielded by the hydrophilic headgroups that interact with the surrounding water. jsirjournal.com
In aqueous solutions, at concentrations just above the CMC, Sodium 1-octadecene-1-sulfonate is expected to form spherical micelles. In these aggregates, the octadecene chains form a liquid-like hydrophobic core, while the sulfonate headgroups are located at the micelle-water interface. The size and aggregation number of these micelles are influenced by a balance of forces, including the hydrophobic attraction between the tails, the steric repulsion between the headgroups, and the electrostatic repulsion between the charged headgroups.
Under certain conditions, such as increased surfactant concentration, the addition of salt, or changes in temperature, a transition from spherical to more elongated, rod-like (or cylindrical) micelles can occur. nih.gov This sphere-to-rod transition is often driven by a reduction in the effective area per headgroup, which can be caused by the screening of electrostatic repulsions by added electrolytes. nih.gov Rod-like micelles can grow to considerable lengths and can entangle, leading to a significant increase in the viscosity of the solution. nih.gov
At higher surfactant concentrations or under specific conditions such as the presence of certain additives, Sodium 1-octadecene-1-sulfonate may form more complex structures like vesicles and lamellar phases. Vesicles are closed, bilayer structures enclosing a small volume of the aqueous solvent. The formation of vesicles often occurs in mixtures of surfactants, where the packing of the different surfactant molecules favors the formation of a curved bilayer. aps.org
The lamellar phase consists of extended bilayers of surfactant molecules separated by layers of the solvent. nih.gov This phase is typically observed at higher surfactant concentrations. The structure of the lamellar phase, including the spacing between the bilayers, can be influenced by factors such as temperature and the presence of electrolytes. nih.gov In some systems, a transition from a micellar to a lamellar phase can be induced by the addition of salt.
Sodium 1-octadecene-1-sulfonate can act as an effective stabilizer for both microemulsions and nanoemulsions. These are dispersions of two immiscible liquids, such as oil and water, with droplet sizes in the nanometer range.
Microemulsions are thermodynamically stable, isotropic systems that form spontaneously under specific conditions of composition and temperature. The surfactant, often in combination with a co-surfactant, lowers the interfacial tension between the oil and water phases to ultra-low values, facilitating the formation of very small droplets.
Nanoemulsions, on the other hand, are kinetically stable but thermodynamically unstable systems, meaning they require a significant energy input for their formation, such as high-pressure homogenization. researchgate.net Sodium 1-octadecene-1-sulfonate stabilizes nanoemulsions by adsorbing at the oil-water interface, forming a protective layer around the droplets that prevents them from coalescing. researchgate.net The stability of these nanoemulsions is influenced by factors such as droplet size, the concentration of the surfactant, and the composition of the aqueous and oil phases. researchgate.net The degradation of nanoemulsions can occur through various mechanisms, including Ostwald ripening, where larger droplets grow at the expense of smaller ones, and flocculation, where droplets aggregate. researchgate.net
Interactions of Sodium 1-Octadecene-1-Sulfonate with Solid Surfaces and Particulate Matter
The interaction of Sodium 1-octadecene-1-sulfonate with solid surfaces and particulate matter is of great importance in various industrial applications, including detergency, dispersion, and flotation. The adsorption of the surfactant onto a solid surface is governed by a combination of electrostatic and hydrophobic interactions.
For a negatively charged surface, the adsorption of the anionic Sodium 1-octadecene-1-sulfonate would be electrostatically unfavorable. However, adsorption can still occur if the hydrophobic interaction between the octadecene tail and a hydrophobic surface is strong enough to overcome the electrostatic repulsion. On positively charged surfaces, the adsorption is favored by electrostatic attraction between the sulfonate headgroup and the surface.
The adsorption of surfactants on solid surfaces can lead to a modification of the surface properties, such as its wettability. For instance, the adsorption of a monolayer of Sodium 1-octadecene-1-sulfonate onto a hydrophobic surface with the hydrophobic tails oriented towards the surface can render the surface more hydrophilic.
In the case of particulate matter, the adsorption of Sodium 1-octadecene-1-sulfonate can lead to the dispersion of the particles in an aqueous medium. The surfactant molecules adsorb onto the surface of the particles, and the electrostatic repulsion between the charged headgroups of the adsorbed surfactant molecules prevents the particles from aggregating. This principle is utilized in the formulation of stable dispersions of pigments, fillers, and other particulate materials.
Adsorption Isotherms and Kinetics on Mineral Surfaces
There is a notable absence of specific studies detailing the adsorption isotherms and kinetics of sodium 1-octadecene-1-sulfonate on various mineral surfaces. Adsorption behavior is a critical factor in many of its industrial applications, such as in enhanced oil recovery and mineral flotation. Typically, the adsorption of an anionic surfactant like sodium 1-octadecene-1-sulfonate on a mineral surface is influenced by several factors including the pH of the solution, the surface charge of the mineral, the concentration of the surfactant, and the presence of electrolytes.
For anionic surfactants in general, adsorption on negatively charged surfaces like silica (B1680970) at neutral or alkaline pH is generally low due to electrostatic repulsion. Conversely, on positively charged surfaces such as alumina or calcite under certain pH conditions, adsorption is more favorable. The process often involves both electrostatic interactions and hydrophobic interactions between the hydrocarbon tails of the surfactant molecules.
Without specific experimental data for sodium 1-octadecene-1-sulfonate, it is not possible to provide its adsorption isotherms (e.g., Langmuir, Freundlich) or to quantify the kinetics of its adsorption on any specific mineral.
Role in Dispersion and Flocculation Phenomena
Sodium 1-octadecene-1-sulfonate is recognized for its function as a dispersant. vulcanchem.com As an anionic surfactant, it can adsorb onto the surface of particles, imparting a negative charge. This leads to electrostatic repulsion between the particles, preventing them from agglomerating and thus promoting their dispersion in a liquid medium. This property is utilized in formulations for coatings and composites to ensure the uniform distribution of nanoparticles. vulcanchem.com
Conversely, under certain conditions, surfactants can also induce flocculation. Adsorptive micellar flocculation is a process where micelles of an anionic surfactant can be flocculated by the addition of multivalent cations. This process is employed in wastewater treatment to remove dissolved organic pollutants that have been solubilized within the micelles. While this is a known phenomenon for anionic surfactants, specific studies detailing the conditions under which sodium 1-octadecene-1-sulfonate acts as a flocculant, and the efficiency of this process, are not available in the reviewed literature.
Rheological Properties of Sodium 1-Octadecene-1-Sulfonate Solutions and Self-Assembled Structures
Detailed rheological data for solutions of sodium 1-octadecene-1-sulfonate and its self-assembled structures are not extensively reported. The rheology of surfactant solutions is complex and depends on the concentration, temperature, pH, and ionic strength of the solution, as these factors influence the size and shape of the micelles that are formed.
At concentrations above the critical micelle concentration (CMC), surfactants self-assemble into various structures, such as spherical micelles, wormlike micelles, or liquid crystalline phases. These structures significantly impact the viscosity and viscoelasticity of the solution. For instance, the entanglement of long, flexible wormlike micelles can lead to a dramatic increase in viscosity and pronounced viscoelastic behavior. While it is known that alpha-olefin sulfonates can form such structures, specific studies that characterize the rheological behavior of sodium 1-octadecene-1-sulfonate solutions, including measurements of viscosity as a function of shear rate and temperature, or its viscoelastic properties (storage and loss moduli), are not available.
General information for a C14-C16 alpha-olefin sulfonate indicates that both paste rheology and powder morphology are important for its use in compact powder detergents. Furthermore, a 40% aqueous solution of sodium C14-16 alpha-olefin sulfonate is described as having excellent viscosity characteristics. atamanchemicals.com However, this information is for a mixture of shorter-chain alpha-olefin sulfonates and cannot be directly extrapolated to the C18 compound.
Due to the lack of specific research data, the following table remains unpopulated.
| Parameter | Mineral Surface | Conditions (pH, Temp, etc.) | Isotherm Model | Kinetic Model | Adsorption Rate Constant |
| Adsorption Isotherm | Data Not Available | Data Not Available | Data Not Available | - | - |
| Adsorption Kinetics | Data Not Available | Data Not Available | - | Data Not Available | Data Not Available |
| Property | Concentration | Temperature (°C) | Shear Rate (s⁻¹) | Viscosity (mPa·s) |
| Solution Viscosity | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Advanced Material Science and Engineering Applications of Sodium 1 Octadecene 1 Sulfonate
Role in Enhanced Oil Recovery (EOR) Mechanisms: A Fundamental Chemical Perspective
Chemical Enhanced Oil Recovery (EOR) techniques are employed to maximize the extraction of crude oil from reservoirs after primary and secondary recovery methods have been exhausted. cup.edu.cnsasol.com Surfactants like sodium 1-octadecene-1-sulfonate are pivotal in these processes, primarily by altering the fluid-fluid and rock-fluid interactions within the reservoir. sasol.comresearchgate.net The main mechanisms include the reduction of interfacial tension and the alteration of rock wettability, which collectively enhance oil mobilization. researchgate.netrice.edu
A significant amount of oil remains trapped in reservoir rock after conventional recovery due to high capillary forces at the oil-water interface. rice.edu Surfactants are instrumental in lowering the interfacial tension (IFT) between the trapped oil and the injected water (brine). sasol.com The amphiphilic nature of sodium 1-octadecene-1-sulfonate allows its molecules to position themselves at the oil-brine interface. The hydrophobic tail orients into the oil phase, while the hydrophilic sulfonate head remains in the aqueous phase. This accumulation disrupts the cohesive forces between the oil and water molecules, drastically reducing the IFT. researchgate.net By lowering the IFT to ultra-low values (often less than 10⁻³ mN/m), the capillary forces that immobilize the oil droplets within the rock's pores are overcome, allowing the oil to be displaced and mobilized by the flow of the injected fluid. rice.edu
Table 1: Illustrative Effect of Surfactant on Interfacial Tension (IFT)
| Condition | Typical IFT (mN/m) | Oil Mobilization Potential |
|---|---|---|
| Brine / Crude Oil (No Surfactant) | 20 - 30 | Low |
| Brine / Crude Oil (with Surfactant) | < 0.01 | High |
This table provides conceptual data illustrating the typical impact of an effective surfactant on IFT in EOR applications.
The wettability of reservoir rock, which describes the preference of the rock surface to be in contact with either oil or water, is a critical factor in oil recovery. ijche.comresearchgate.net Many carbonate reservoirs are naturally oil-wet or intermediately-wet, meaning the oil preferentially adheres to the rock surface, making its displacement by water injection inefficient. ijche.comresearchgate.net Anionic surfactants, such as sodium 1-octadecene-1-sulfonate, can adsorb onto the rock surface and alter its wettability from oil-wet to a more favorable water-wet condition. researchgate.netresearchgate.net In carbonate reservoirs, which often have positively charged surfaces, the negatively charged sulfonate head of the surfactant adsorbs onto the rock. This leaves the hydrophobic tails oriented away from the surface, creating a new surface that is less attractive to oil and more readily wetted by water. researchgate.net This shift to a water-wet state allows the injected water to spontaneously imbibe into the smaller pores, effectively pushing the oil out. rice.edu
Table 2: Research Findings on Wettability Alteration by Anionic Surfactants on Carbonate Surfaces
| Surfactant Concentration (wt%) | Temperature (°C) | Contact Angle (°) | Wettability State |
|---|---|---|---|
| 0.0 (Control) | 25 | ~100 | Intermediate to Oil-Wet ijche.com |
| 0.1 | 80 | Reduced | Shift towards Water-Wet ijche.com |
| 0.3 | 80 | Further Reduced | More Water-Wet ijche.com |
Data is based on findings for anionic surfactants like SDBS, demonstrating the principle of wettability alteration. A lower contact angle indicates a more water-wet condition. ijche.com
A highly effective mechanism for oil mobilization in chemical EOR is the formation of a microemulsion. researchgate.net A microemulsion is a thermodynamically stable, transparent or translucent dispersion of oil and water stabilized by a surfactant. researchgate.net When the conditions of salinity, temperature, and surfactant concentration are optimized, a special "middle-phase" microemulsion, known as a Winsor Type III microemulsion, can form. researchgate.netcup.edu.cn This phase coexists with both excess oil and excess brine and contains solubilized oil and water. The formation of this middle phase is associated with ultra-low interfacial tension. researchgate.net The process effectively "washes" the trapped oil from the rock pores by solubilizing it into the microemulsion phase, which then flows with the injected fluid towards the production wells, leading to a significant increase in oil recovery. cup.edu.cnbohrium.com
Table 3: Winsor Microemulsion Types in EOR
| Winsor Type | Description | Dispersed Phase | Continuous Phase | IFT |
|---|---|---|---|---|
| Type I | Oil-in-water microemulsion in equilibrium with excess oil. | Oil | Water | Low |
| Type II | Water-in-oil microemulsion in equilibrium with excess water. | Water | Oil | Low |
| Type III | Middle-phase microemulsion in equilibrium with both excess oil and water. | Oil & Water | Bicontinuous | Ultra-Low |
The formation of a Winsor Type III microemulsion is the target for many surfactant-based EOR processes due to its association with ultra-low IFT and maximum oil mobilization. researchgate.net
Application in Polymerization Processes and Emulsion Polymerization Research
Emulsion polymerization is a widely used industrial process for manufacturing synthetic polymers and latexes. The technique involves polymerizing monomers in an emulsion, typically with water as the continuous phase. Surfactants, or emulsifiers, are a critical component of this process. pcc.eu
In emulsion polymerization, an immiscible monomer is dispersed as droplets in a continuous phase, usually water. arxiv.org Sodium 1-octadecene-1-sulfonate, as an anionic surfactant, plays a crucial role in forming and stabilizing this emulsion. ontosight.ai Above its critical micelle concentration, the surfactant molecules aggregate to form micelles in the aqueous phase. These micelles can solubilize some of the monomer, but more importantly, they stabilize the larger monomer droplets against coalescence. pcc.euarxiv.org The surfactant molecules adsorb at the monomer-water interface, with their hydrophobic tails penetrating the monomer droplet and their hydrophilic sulfonate heads remaining in the water. arxiv.org This creates a charged layer on the surface of the droplets, leading to electrostatic repulsion that prevents the droplets from merging, thus ensuring the stability of the pre-monomer emulsion. univarsolutions.com
The surfactant is fundamental in controlling the final characteristics of the polymer particles. The polymerization process is initiated in the aqueous phase, and the resulting oligomeric radicals enter the monomer-swollen surfactant micelles, where polymerization proceeds. Each micelle can become a locus for the formation of a polymer particle. nih.govresearchgate.net
The concentration of the surfactant, such as sodium 1-octadecene-1-sulfonate, has a direct impact on the number and size of the resulting polymer particles. A higher surfactant concentration leads to the formation of a greater number of micelles. pcc.eu This provides more sites for particle nucleation, which generally results in a larger number of smaller polymer particles and a faster polymerization rate. researchgate.net Conversely, a lower surfactant concentration results in fewer, larger particles. Therefore, by carefully controlling the amount of surfactant, researchers and manufacturers can tailor the final particle size distribution and morphology of the latex, which in turn dictates the physical properties of the final product, such as film formation, viscosity, and stability. pcc.euresearchgate.net
Table 4: Conceptual Influence of Surfactant Concentration on Polymer Particle Characteristics
| Surfactant Concentration | Number of Micelles | Number of Polymer Particles | Average Particle Size |
|---|---|---|---|
| Low | Low | Low | Large |
| High | High | High | Small |
This table illustrates the general relationship found in emulsion polymerization research, where higher emulsifier levels lead to a greater number of smaller particles. pcc.euresearchgate.net
Table 5: List of Chemical Compounds Mentioned
| Compound Name | Chemical Formula / Type |
|---|---|
| Sodium 1-octadecene-1-sulfonate | C₁₈H₃₅NaO₃S nih.gov |
| Sodium Dodecylbenzenesulfonate (SDBS) | CH₃(CH₂)₁₁C₆H₄SO₃Na ijche.com |
| Water | H₂O |
| Crude Oil | Complex mixture of hydrocarbons |
| Brine | Aqueous salt solution |
| Monomer | Polymerizable molecule (e.g., Styrene) |
Contributions to Dispersions and Suspensions in Advanced Formulations Research
The efficacy of Sodium 1-octadecene-1-sulfonate as a surface-active agent is central to its application in the development of complex dispersions and suspensions. As an anionic surfactant, it excels in reducing the interfacial tension between immiscible phases, such as oil and water, or providing a stabilizing layer on the surface of solid particles suspended in a liquid medium. atamankimya.comatamanchemicals.com This capability is fundamental in creating and maintaining the stability of emulsions and colloidal suspensions.
In advanced formulations, this compound's primary functions include:
Emulsification: By adsorbing at the oil-water interface, Sodium 1-octadecene-1-sulfonate lowers the interfacial energy required to form an emulsion, facilitating the dispersion of one liquid into another as fine droplets.
Dispersion and Wetting: It acts as an effective wetting agent, lowering the contact angle between a liquid and a solid surface. atamankimya.comstppgroup.com This promotes the displacement of air from the surface of solid particles, allowing them to be easily dispersed into the liquid medium and preventing agglomeration.
Foaming: The surfactant is known for producing a stable and copious foam, a property utilized in applications requiring a high surface area and gas-liquid interface, such as in certain cleaning or material production processes. atamanchemicals.comatamankimya.comstppgroup.com
These properties make Sodium 1-octadecene-1-sulfonate and other alpha-olefin sulfonates valuable in formulating a wide array of industrial products, from high-performance cleaning agents and detergents to specialized lubricants where stable emulsions are critical. chemger.comontosight.ai Their excellent performance, even in hard water, and compatibility with other surfactant types make them versatile components in complex formulations. atamankimya.comatamankimya.com
Table 1: Functional Properties of Alpha-Olefin Sulfonates (AOS) in Formulations
| Property | Description | Relevant Applications |
|---|---|---|
| Detergency | Effectively removes dirt, oils, and stains from surfaces. stppgroup.comnjchm.com | Industrial cleaners, laundry detergents, car wash soaps. chemger.comlevel7chemical.com |
| Foaming | Generates high, stable foam, even in hard water. atamankimya.comatamankimya.com | Shampoos, body washes, firefighting foams. atamankimya.comlerochem.eu |
| Emulsification | Stabilizes mixtures of immiscible liquids like oil and water. njchm.com | Personal care products, industrial lubricants, pesticide formulations. wikipedia.org |
| Wetting | Reduces surface tension, allowing liquids to spread across surfaces easily. atamankimya.comstppgroup.com | Textile processing, agricultural sprays, industrial cleaning. stppgroup.comnjchm.com |
| Hard Water Stability | Maintains performance in water with high mineral content. atamankimya.comnjchm.com | Detergents and cleaning agents for use in various water conditions. |
| Biodegradability | Readily biodegradable, leading to a favorable environmental profile. njchm.comlevel7chemical.com | "Green" cleaning products, personal care formulations. |
Integration in Nanomaterial Synthesis and Functionalization Methodologies
The synthesis of nanomaterials with controlled size, shape, and stability is a cornerstone of modern nanotechnology. Surfactants play a critical role in this process, acting as capping agents, structure-directing agents, or stabilizers. rsc.orgresearchgate.net Anionic surfactants, like Sodium 1-octadecene-1-sulfonate, can influence nanoparticle formation by adsorbing onto the surface of newly formed nanocrystals. This surface interaction lowers the surface free energy, preventing uncontrolled growth and aggregation, which is crucial for achieving a uniform particle size distribution. researchgate.netijcmas.com
While specific studies detailing the use of Sodium 1-octadecene-1-sulfonate are not abundant, the general principles of using long-chain sulfonated surfactants in nanoparticle synthesis are well-established. ijcmas.com The hydrophobic tail interacts with the non-polar solvent or the nanoparticle precursor, while the charged sulfonate headgroup provides electrostatic repulsion between particles, preventing them from clumping together. researchgate.net This mechanism is essential for producing stable colloidal solutions of nanoparticles.
The creation of mesoporous materials, characterized by uniform pores in the 2 to 50-nanometer range, often relies on a templating method. In this approach, surfactant molecules self-assemble into ordered structures (micelles) in a solution containing inorganic precursors, such as silica (B1680970). These micellar structures act as a template around which the inorganic material polymerizes. Subsequent removal of the surfactant template, typically through calcination or solvent extraction, leaves behind a solid material with a highly ordered, porous structure.
Anionic surfactants can be used in this templating route, often in conjunction with a co-structure-directing agent (CSDA) that helps to bridge the negatively charged surfactant headgroups with the inorganic precursors. mq.edu.au While cationic surfactants like cetyltrimethylammonium bromide (CTAB) are more commonly cited, the principle extends to anionic systems. For instance, the use of alpha-olefin sulfonates as foaming agents in the production of porous structures for construction materials hints at their structure-directing capabilities. lerochem.eu Although direct research on Sodium 1-octadecene-1-sulfonate as a primary templating agent for high-purity mesoporous silica is not widely documented in the provided sources, its molecular structure is conducive to the self-assembly required for such applications.
Once synthesized, nanoparticles often require surface modification to ensure their long-term stability in a liquid medium, a property known as colloidal stability. nih.gov Aggregation of nanoparticles can lead to a loss of their unique size-dependent properties and can render them unusable for many applications. Surfactants like Sodium 1-octadecene-1-sulfonate can be adsorbed onto the surface of nanoparticles, creating a protective layer. nih.gov
This stabilization occurs through two primary mechanisms:
Electrostatic Repulsion: The anionic sulfonate headgroups create a negative surface charge on the nanoparticles. This leads to electrostatic repulsion between adjacent particles, preventing them from approaching each other and aggregating.
Steric Hindrance: The long C18 hydrocarbon chains can provide a physical barrier that prevents close contact between particles.
The process of coating nanoparticles with surfactants is a critical step in preparing them for use in various fields, from nanomedicine to advanced coatings. nih.gov The choice of surfactant is crucial for ensuring stability in different environments (e.g., varying pH or high ionic strength). nih.gov
Advanced Applications in Industrial Process Aids and Separation Technologies (e.g., Flotation, Membrane Science)
In the realm of industrial processes, Sodium 1-octadecene-1-sulfonate and other alpha-olefin sulfonates serve as vital process aids, particularly in mineral separation technologies like froth flotation. atamanchemicals.com
Froth flotation is a widely used method for separating valuable minerals from gangue (unwanted rock). researchgate.net The process involves grinding the ore, mixing it with water to form a pulp, and then adding specific chemical reagents, including collectors and frothers. The collector, an anionic or cationic surfactant, selectively adsorbs onto the surface of the target mineral, making it hydrophobic (water-repellent). When air is bubbled through the pulp, the hydrophobic mineral particles attach to the air bubbles and rise to the surface, forming a froth that can be skimmed off.
Alpha-olefin sulfonates are recognized for their effectiveness in this domain. researchgate.net They can function as:
Collectors: Their anionic sulfonate headgroup can selectively bind to the surface of certain minerals, particularly non-sulfidic ores like phosphate (B84403) and carbonate minerals. journalssystem.comarkema.com
Frothers: Their excellent foaming properties help create a stable froth layer that is essential for capturing and removing the mineral-laden bubbles. researchgate.netjournalssystem.com
The use of AOS in flotation is advantageous due to its high efficiency, good performance in hard water, and biodegradability. atamankimya.comnjchm.comatamanchemicals.com
While less documented, the strong detergency and wetting properties of alpha-olefin sulfonates suggest potential applications in membrane science, specifically for the chemical cleaning of membranes used in water treatment processes like reverse osmosis. Fouling of membranes by organic matter and biofilm is a significant operational challenge, and effective cleaning agents are required to restore membrane performance. mdpi.com The ability of AOS to break down and emulsify organic and oily substances makes it a candidate for inclusion in advanced membrane cleaning formulations. chemger.com
Environmental Dynamics, Transformation Pathways, and Ecotoxicological Mechanisms of Sodium 1 Octadecene 1 Sulfonate
Biodegradation Pathways and Microbial Metabolism of Sodium 1-Octadecene-1-Sulfonate in Aquatic and Terrestrial Environments
Alpha-olefin sulfonates are recognized for being readily biodegradable in both laboratory settings and the natural environment. cleaninginstitute.orgwhattheythink.com Their structure, consisting of a linear alkyl chain, makes them susceptible to microbial attack. nii.ac.jp Studies have shown that when sewage containing AOS passes through a treatment plant, the surfactant is effectively removed, indicating efficient biodegradation. cleaninginstitute.org The biodegradation process involves the microbial transformation of the organic molecule into simpler inorganic compounds. omicsonline.org
Information on the anaerobic degradation of alpha-olefin sulfonates is less prevalent. For some other types of sulfonated organic compounds, such as 1-anthraquinone sulphonate, studies have shown significant degradation under aerobic conditions, but negligible breakdown in anaerobic environments, including both sulfate-reducing and methanogenic conditions. nih.gov While this provides some context for sulfonated compounds, the aliphatic nature of AOS differs significantly from the aromatic structure of anthraquinone (B42736) sulfonate, and direct parallels regarding anaerobic degradation rates cannot be definitively drawn without specific studies.
The production of commercial alpha-olefin sulfonates results in a mixture of isomers, primarily composed of sodium alkene sulfonates (around 60-65%) and sodium hydroxyalkane sulfonates (around 30-35%). wikipedia.orgcleaninginstitute.org The biodegradation process begins with these initial components.
The microbial metabolism of the alkyl chain is the primary pathway for degradation. This process is expected to proceed via omega-oxidation (at the terminal methyl group) and beta-oxidation, a common fatty acid degradation pathway. This involves the sequential shortening of the carbon chain, leading to the formation of shorter-chain sulfonated intermediates. Ultimately, complete biodegradation, or mineralization, results in the formation of carbon dioxide, water, and inorganic sulfate (B86663). omicsonline.org
During the manufacturing process, intermediate sultones are formed, which are then hydrolyzed to the final sulfonate products. cosmeticsandtoiletries.comyoutube.com Trace amounts of these sultones may remain as impurities in the final product and are a consideration from a regulatory standpoint. youtube.comcir-safety.org
The cleavage of the carbon-sulfur bond in sulfonated compounds is a critical step in their complete mineralization. This process is catalyzed by specific enzymes known as desulfonating enzymes. For some sulfonated surfactants, it has been observed that the presence of a hydrogen atom on the carbon adjacent (alpha) to the sulfonate group is crucial for enzymatic desulfonation, at least under conditions of sulfur limitation. nih.gov This structural feature is present in alpha-olefin sulfonates.
The enzymatic process likely involves an initial oxidation of the alkyl chain, followed by the action of a sulfolyase enzyme that cleaves the sulfonate group, releasing it as sulfite (B76179) (SO₃²⁻). The sulfite is then readily oxidized to sulfate (SO₄²⁻) by other microbial enzymes. The remaining desulfonated alkyl chain is then metabolized through conventional pathways like beta-oxidation. While this general mechanism is plausible, the specific enzymes involved in the desulfonation of alpha-olefin sulfonates have not been extensively characterized in the scientific literature.
Photodegradation Mechanisms and Photolytic Transformation Under Environmental Conditions
There is limited information available in the scientific literature regarding the photodegradation mechanisms and photolytic transformation of Sodium 1-octadecene-1-sulfonate or the broader class of alpha-olefin sulfonates under typical environmental conditions. Photodegradation generally requires a molecule to absorb light in the solar spectrum, and simple aliphatic compounds without significant chromophores tend to be less susceptible to direct photolysis.
Adsorption and Desorption Behavior of Sodium 1-Octadecene-1-Sulfonate in Soil and Sediment Matrices
The sorption of chemicals to soil and sediment particles is a key process that controls their mobility and bioavailability in the environment. mdpi.com As an anionic surfactant, Sodium 1-octadecene-1-sulfonate possesses a long, nonpolar (hydrophobic) C18 alkyl chain and a polar, negatively charged (hydrophilic) sulfonate group. This amphiphilic nature dictates its interaction with environmental matrices.
The primary mechanism for the sorption of nonpolar organic compounds is partitioning into soil organic matter. mdpi.com Therefore, Sodium 1-octadecene-1-sulfonate is expected to adsorb to soils and sediments, with the extent of sorption being positively correlated with the organic carbon content of the matrix. For surfactants, the use of the log octanol-water partition coefficient (log Pₒw) to predict sorption is often considered unreliable. eosca.eu Instead, the direct measurement of the organic carbon-water (B12546825) partition coefficient (Kₒc) is preferred. eosca.eu
The sorption of anionic surfactants can also be influenced by the properties of the soil and water. At environmental pH levels, both the sulfonate group and many soil mineral surfaces (like clays (B1170129) and oxides) are negatively charged, which would suggest repulsion. However, the presence of divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) in the water can act as bridges between the negatively charged surfactant and the soil surface, enhancing sorption. Similarly, increasing ionic strength (salinity) can compress the electrical double layer around charged particles, reducing electrostatic repulsion and promoting sorption. Studies on other sulfonated compounds have demonstrated that sorption can decrease with increasing ionic strength under certain conditions and that the presence of calcium ions can significantly affect sorption behavior. nih.gov Specific sorption coefficients (Kₒc or Kₑ) for Sodium 1-octadecene-1-sulfonate are not widely reported.
Bioaccumulation Potential and Trophic Transfer Mechanisms in Aquatic Organisms
Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all sources, including water, food, and sediment. For surfactants, the potential for bioaccumulation is generally considered to be low. nih.gov The standard metric for predicting bioaccumulation, the log Pₒw, is not considered a reliable parameter for surfactants due to their surface-active properties which interfere with the standard shake-flask measurement method. eosca.eu
Despite these measurement challenges, estimates for related alpha-olefin sulfonates suggest a low potential for bioaccumulation. For a C15-C18 AOS mixture, the log Pₒw has been reported as 2.62, with a calculated log Bioconcentration Factor (BCF) of 2.25. eosca.eu BCF values below the conventional regulatory concern level (typically >2000, or log BCF >3.3) indicate a low tendency to concentrate in aquatic organisms.
| Compound Class | Chain Length | Log Pₒw (Reported) | Log BCF (Calculated) | Reference |
|---|---|---|---|---|
| Alpha-Olefin Sulfonate | C14-C16 | 1.81 | 1.44 | eosca.eu |
| Alpha-Olefin Sulfonate | C15-C18 | 2.62 | 2.25 | eosca.eu |
The evidence for the biotransformation of surfactants within aquatic organisms, though limited, suggests that it is a dominant factor in their elimination. eosca.eu The ready biodegradability of alpha-olefin sulfonates means that any amount taken up by an organism is likely to be metabolized and excreted rather than stored in tissues.
Trophic transfer, or biomagnification, is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. For biomagnification to occur, a substance must be persistent in the environment, bioavailable, and resistant to metabolic degradation by organisms. Since alpha-olefin sulfonates are readily biodegradable and are not expected to significantly bioaccumulate, their potential for trophic transfer and biomagnification in aquatic food webs is considered to be negligible. eosca.eu
Advanced Methodologies for Environmental Monitoring and Fate Modeling of Sodium 1-Octadecene-1-Sulfonate
The accurate detection and quantification of Sodium 1-octadecene-1-sulfonate in environmental matrices, as well as the prediction of its long-term fate, rely on sophisticated analytical techniques and modeling approaches.
Advanced Analytical Techniques:
The analysis of anionic surfactants like Sodium 1-octadecene-1-sulfonate in complex environmental samples such as water, soil, and sediment presents analytical challenges due to the presence of interfering substances. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the selective and sensitive determination of these compounds. shimadzu.comus.es
Key steps in the analytical methodology include:
Sample Extraction: Ultrasound-assisted extraction or pressurized liquid extraction are commonly employed to efficiently extract the analyte from solid matrices like soil and sludge. us.es
Clean-up: Solid-phase extraction (SPE) is a crucial step to remove interfering matrix components and concentrate the analyte prior to analysis. nih.gov
Chromatographic Separation: Reversed-phase HPLC with a C18 column is typically used to separate Sodium 1-octadecene-1-sulfonate from other organic compounds in the extract. us.es
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification, even at trace levels (ng/L to µg/L). shimadzu.comnih.gov The use of isotopically labeled internal standards can improve the accuracy and precision of the quantification.
The following table summarizes advanced analytical methods for the determination of Sodium 1-octadecene-1-sulfonate.
| Technique | Sample Matrix | Key Advantages |
|---|---|---|
| LC-MS/MS | Water, Wastewater | High sensitivity and selectivity, allows for quantification of isomers. shimadzu.comnih.gov |
| SPE-LC-MS/MS | Soil, Sediment, Sludge | Effective for complex matrices, combines clean-up and analysis. us.esnih.gov |
Environmental Fate Modeling:
Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals like Sodium 1-octadecene-1-sulfonate in the environment. These models integrate the chemical's physicochemical properties with environmental parameters to simulate its behavior over time.
For anionic surfactants, fate models often incorporate the following processes:
Biodegradation: As a primary removal mechanism, biodegradation is a key component of fate models. These models can simulate aerobic and anaerobic degradation in various environmental compartments, including wastewater treatment plants, surface waters, and soils. researchgate.net The degradation of long-chain alpha-olefin sulfonates is known to occur, although potentially at a slower rate than their shorter-chain counterparts. cleaninginstitute.org
Sorption: The partitioning of the surfactant between water and solid phases (soil, sediment, sludge) is modeled using the soil sorption coefficient (Koc). This process significantly influences the chemical's concentration in the water column and its availability for biodegradation and uptake by organisms.
Transport: Models can simulate the transport of the surfactant in rivers and other water bodies, considering factors like water flow and partitioning to suspended solids.
Multi-media fugacity models, such as the Level III model included in the EPI Suite™, can predict the steady-state partitioning of chemicals among air, soil, sediment, and water, providing a holistic view of their environmental distribution. chemsafetypro.comepisuite.dev These models are essential for conducting comprehensive environmental risk assessments.
Computational Chemistry and Molecular Modeling of Sodium 1 Octadecene 1 Sulfonate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties and reactivity patterns for Sodium 1-octadecene-1-sulfonate.
Detailed research findings from DFT calculations reveal the distribution of electronic charge across the molecule. The sulfonate headgroup (-SO₃⁻) exhibits a high negative charge density, confirming its hydrophilic and anionic character. The long octadecene tail, in contrast, is electronically neutral, establishing its hydrophobic nature. The double bond introduces a region of higher electron density in the alkyl chain compared to a saturated equivalent.
Key electronic properties calculated via DFT are used to predict reactivity:
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability. For Sodium 1-octadecene-1-sulfonate, the LUMO is typically localized around the sulfonate group, making it susceptible to electrophilic attack, while the HOMO may be associated with the C=C double bond, indicating a site for nucleophilic attack.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution and are used to predict how the surfactant molecule interacts with other species. Red regions (negative potential) are concentrated on the oxygen atoms of the sulfonate group, indicating the primary sites for interaction with cations and polar water molecules.
Reactivity Descriptors: Conceptual DFT provides reactivity descriptors like chemical hardness, softness, and electrophilicity index, which quantify the molecule's resistance to change in its electron distribution and its ability to accept electrons, respectively scielo.org.mx.
| Predicted Property | Significance for Sodium 1-Octadecene-1-Sulfonate |
|---|---|
| HOMO-LUMO Energy Gap | Indicates kinetic stability and chemical reactivity. |
| Electron Density Distribution | Highlights the polar (sulfonate) and non-polar (hydrocarbon chain) regions. |
| Molecular Electrostatic Potential (MEP) | Predicts sites for non-covalent interactions with water, counterions, and substrates. |
| Chemical Hardness/Softness | Quantifies the molecule's resistance to deformation of its electron cloud. |
Molecular Dynamics (MD) Simulations of Sodium 1-Octadecene-1-Sulfonate in Solution and at Interfaces
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD allows researchers to observe the behavior of Sodium 1-octadecene-1-sulfonate over time, providing a dynamic picture of its interactions in various environments.
MD simulations are instrumental in understanding how individual surfactant molecules (monomers) of Sodium 1-octadecene-1-sulfonate self-assemble into larger aggregates, such as micelles, in aqueous solutions. Simulations can begin with surfactant molecules randomly distributed in a water box. Over the course of the simulation (nanoseconds to microseconds), the hydrophobic tails spontaneously aggregate to minimize contact with water, while the hydrophilic sulfonate heads remain exposed to the aqueous phase, leading to the formation of micelles researchgate.netnih.gov.
These simulations provide quantitative data on:
Critical Micelle Concentration (CMC): By running simulations at various concentrations, the point at which micelles begin to form can be estimated.
Micelle Structure: The average number of molecules in a micelle (aggregation number), the shape (spherical, rod-like), and the size (radius of gyration) can be determined acs.org.
Dynamics: The movement of individual surfactant molecules within the micelle, as well as the exchange of monomers between the micelle and the bulk solution, can be tracked over time.
| Simulated Micellar Property | Description |
|---|---|
| Aggregation Number (Nagg) | The average number of surfactant molecules per micelle. |
| Radius of Gyration (Rg) | A measure of the micelle's size and compactness. |
| Micelle Shape/Eccentricity | Indicates whether micelles are spherical or elongated. |
| Monomer Residence Time | The average time a single surfactant molecule spends within a given micelle. |
MD simulations offer a detailed view of the interactions between Sodium 1-octadecene-1-sulfonate, water molecules, and sodium (Na⁺) counterions. The strong electrostatic attraction between the negatively charged sulfonate group and the positively charged sodium ions is a key feature.
Analysis of simulation trajectories yields:
Radial Distribution Functions (RDFs): RDFs describe how the density of surrounding particles varies as a function of distance from a central point. For instance, the RDF between the sulfur atom of the sulfonate group and the oxygen atom of water reveals the structure of the hydration shell around the hydrophilic headgroup ucl.ac.ukscribd.com. Similarly, the RDF for Na⁺ ions around the sulfonate group shows that a significant fraction of counterions are tightly bound to the micelle surface acs.orgresearchgate.net.
Hydration Dynamics: The simulations can quantify the number of water molecules in the first and second hydration shells of the sulfonate head and calculate the residence time of these water molecules, providing insight into the dynamics of solvation.
Counterion Binding: The degree of counterion binding to the micelle surface can be calculated, which is a critical parameter influencing the stability and surface charge of the micelle.
The behavior of Sodium 1-octadecene-1-sulfonate at interfaces is crucial for applications like detergency and enhanced oil recovery. MD simulations are used to model the adsorption of these surfactant molecules from an aqueous solution onto various solid surfaces (e.g., minerals, polymers, metals) nih.govopenalex.org.
These simulations can elucidate:
Adsorption Mechanisms: By observing the simulation, researchers can determine whether adsorption is driven by electrostatic interactions (e.g., between the anionic sulfonate head and a positively charged surface) or hydrophobic interactions (between the alkyl tail and a non-polar surface) nih.gov.
Adsorbed Layer Structure: The orientation and packing of the surfactant molecules on the surface can be analyzed. At low concentrations, molecules may lie flat on the surface. As concentration increases, they may form aggregates known as hemimicelles or admicelles, eventually leading to a complete bilayer in some cases researchgate.net.
Interaction Energies: The strength of the adsorption can be quantified by calculating the interaction energy between the surfactant molecules and the solid surface nih.gov.
Quantum Mechanical (QM) Studies of Reaction Intermediates and Transition States in Synthesis
Quantum Mechanical (QM) methods, including DFT and higher-level ab initio calculations, are vital for understanding the chemical reactions involved in the synthesis of Sodium 1-octadecene-1-sulfonate researchgate.net. The primary industrial synthesis route involves the sulfonation of 1-octadecene (B91540) with sulfur trioxide (SO₃), followed by neutralization.
QM calculations can model this complex reaction pathway by:
Mapping the Potential Energy Surface: Calculations can identify the structures and energies of reactants, products, and, most importantly, short-lived reaction intermediates and transition states.
Identifying Intermediates: The reaction between an alkene and SO₃ is known to proceed through cyclic intermediates, such as β-sultones and γ-sultones. QM can predict the relative stability of these intermediates.
Calculating Activation Energies: By determining the energy of the transition states, QM methods can calculate the activation energy for each step of the reaction. This information is crucial for understanding reaction kinetics and optimizing process conditions like temperature and catalysts. The subsequent hydrolysis and rearrangement steps to form the final mixture of alkene sulfonates and hydroxyalkane sulfonates can also be modeled.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analytics
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. nih.govnih.gov For surfactants like Sodium 1-octadecene-1-sulfonate, QSPR models can predict key performance properties without the need for extensive experimentation. acs.orgnih.govtandfonline.com
The QSPR modeling process involves:
Descriptor Calculation: A large number of numerical values, known as molecular descriptors, are calculated from the 2D or 3D structure of the surfactant. These can be constitutional (e.g., molecular weight), topological (describing atomic connectivity), geometrical, or quantum-chemical (e.g., dipole moment, HOMO/LUMO energies) acs.org.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., artificial neural networks), are used to build a mathematical equation that links a set of descriptors to a specific property tandfonline.comvt.edu.
Prediction: Once validated, the model can be used to predict the properties of new or untested surfactant structures.
For Sodium 1-octadecene-1-sulfonate and related anionic surfactants, QSPR models have been developed to predict properties such as critical micelle concentration (CMC), surface tension at the CMC (γ_cmc), and biodegradability nih.govvt.edumdpi.com. These predictive models accelerate the design and screening of new surfactants with desired properties for specific applications mdpi.com.
| Property Predicted by QSPR | Relevant Molecular Descriptors |
|---|---|
| Critical Micelle Concentration (CMC) | Topological indices, molecular weight, polarizability, charge-related descriptors. acs.orgtandfonline.com |
| Surface Tension (γ_cmc) | Hydrophilic-lipophilic balance (HLB), solvent accessible surface area, quantum-chemical descriptors. vt.edu |
| Biodegradability | Number of carbon atoms, degree of branching, presence of specific functional groups. |
| n-Octanol-Water Partition Coefficient (log P) | Molecular volume, polarizability, hydrogen bonding descriptors. nih.govtandfonline.com |
Coarse-Grained Simulations for Large-Scale Self-Assembly Phenomena
Computational modeling provides a powerful lens for understanding the complex behavior of surfactants at the molecular level. For systems involving large numbers of molecules and long-timescale phenomena, such as the self-assembly of Sodium 1-octadecene-1-sulfonate, all-atom molecular dynamics simulations can be computationally prohibitive. Coarse-grained (CG) molecular dynamics simulations address this limitation by reducing the number of degrees of freedom in the system. frontiersin.org In a CG model, groups of atoms are mapped onto single interaction sites, or "beads," allowing for the simulation of larger systems over longer timescales, which is essential for observing large-scale phenomena like micelle formation and phase transitions. frontiersin.orgresearchgate.net
The development of a CG model for an ionic surfactant like Sodium 1-octadecene-1-sulfonate involves a systematic parameterization process. This process aims to ensure that the simplified model accurately reproduces key properties of the real system. The model must be able to replicate experimental data, such as surface tension and bulk density, as well as structural information from more detailed all-atom simulations. rsc.orgrsc.org Force fields, such as the popular Martini force field, are often adapted for specific surfactant systems. researchgate.netamazonaws.com For anionic surfactants, this involves careful treatment of electrostatic interactions, which are critical for their self-assembly behavior. rsc.org For instance, new force field parameters have been specifically developed for alpha-olefin sulfonates to better capture thermodynamic properties like surface tension. acs.orgnih.gov
In a typical CG representation for an alpha-olefin sulfonate, the long C18 hydrophobic tail would be represented by a chain of several nonpolar beads, while the polar sulfonate headgroup would be represented by a smaller number of charged or polar beads. researchgate.net This simplified representation allows researchers to simulate the spontaneous organization of thousands of surfactant molecules in an aqueous environment to form various aggregate structures.
Coarse-grained simulations have been successfully employed to study the self-assembly of various anionic surfactants, providing insights directly applicable to the behavior of Sodium 1-octadecene-1-sulfonate. These simulations can predict the formation of micelles, their size, shape (spherical or cylindrical), and aggregation number. amazonaws.com Furthermore, they can elucidate the dynamic nature of these aggregates, observing their constant formation, dissolution, and fusion. researchgate.net
One of the key parameters that can be investigated is the critical micelle concentration (CMC), the concentration above which micelles spontaneously form. Simulations can estimate the CMC by monitoring the equilibrium between free monomers and aggregated micelles in the system. semanticscholar.org The table below presents representative data from CG simulations on sodium alkyl sulfates with varying chain lengths, illustrating how simulation can predict CMC and aggregation numbers. While specific data for the C18 sulfonate is not detailed, the trend suggests a very low CMC for such a long-chain surfactant.
| Surfactant (Model System) | Simulation Method | Calculated Property | Result | Reference Simulation Conditions |
|---|---|---|---|---|
| Sodium Dodecyl Sulfate (B86663) (SDS) | Coarse-Grained MD | Aggregation Number | ~60 | 9nm x 9nm x 9nm box, 300K amazonaws.com |
| Sodium Dodecyl Sulfate (SDS) | Coarse-Grained MD with PME | Micelle Shape | Spherical and Cylindrical | 16.6nm x 16.6nm x 16.6nm box, 300K amazonaws.com |
| Sodium Hexyl Sulfate (S6S) | Coarse-Grained MD (GPU-accelerated) | Critical Micelle Concentration (CMC) | 460 ± 6 mM | High concentration (1 M) simulation semanticscholar.org |
| Sodium Nonyl Sulfate (S9S) | Coarse-Grained MD (GPU-accelerated) | Free Monomer Concentration (ρ1) | 2.4 ± 0.01 mM | High concentration (1 M) simulation semanticscholar.org |
This table is interactive. Click on the headers to sort the data.
The influence of external factors, such as the addition of salt (e.g., NaCl), on the self-assembly process is another critical area explored by CG simulations. The presence of counterions from the salt screens the electrostatic repulsion between the anionic sulfonate headgroups, which can lead to the formation of larger, non-spherical micelles at lower surfactant concentrations. rsc.orgamazonaws.com Simulations can precisely model the distribution of ions around the micelle and predict how changes in ionic strength affect aggregate morphology. amazonaws.com This capability is crucial for understanding how formulations containing Sodium 1-octadecene-1-sulfonate will behave in environments with varying salinity.
Ultimately, coarse-grained simulations serve as an invaluable computational microscope, enabling the study of the collective behavior of surfactant molecules on length and time scales that are inaccessible to all-atom methods and difficult to probe experimentally. rsc.org They provide a bridge between the molecular structure of Sodium 1-octadecene-1-sulfonate and its macroscopic properties, offering predictive power for its performance in various applications.
Structure Activity Relationship Sar Studies and Rational Design Principles for Sodium 1 Octadecene 1 Sulfonate Derivatives
Impact of Alkyl Chain Length and Unsaturation on Interfacial Activity and Self-Assembly
The length and saturation of the hydrophobic alkyl chain are critical determinants of the physicochemical properties of alpha-olefin sulfonate (AOS) surfactants.
Alkyl Chain Length: The length of the alkyl chain significantly influences the interfacial activity and self-assembly of AOS. Generally, as the alkyl chain length increases, the surfactant becomes more hydrophobic. This has several predictable consequences:
Critical Micelle Concentration (CMC): The CMC, which is the concentration at which surfactant molecules begin to form micelles, decreases as the alkyl chain length increases. researchgate.netrsc.org This is because longer hydrophobic chains have a stronger driving force to escape the aqueous environment and aggregate.
Surface Tension: While longer chains are more surface-active at lower concentrations, the efficiency of reducing surface tension at the CMC can show an inverse relationship with alkyl chain length. researchgate.net
Wetting and Emulsification: Shorter-chain AOS, such as C14-16 AOS, tend to exhibit better wetting and emulsification properties compared to their longer-chain counterparts like C16-18 AOS and C20-24 AOS. researchgate.net
Foaming Properties: Foamability and foam stability are also dependent on chain length. For some AOS systems, these properties first increase and then decrease with increasing chain length, with an optimum performance observed for C16-18 AOS. researchgate.net However, other studies show a dramatic decrease in foamability and stability as the alkyl chain gets longer. rsc.org
Solubility and Detergency: Lower molecular weight (shorter chain) AOS grades are more soluble and produce better foam, while higher molecular weight (longer chain) grades have reduced solubility but increased detergency. cosmeticsandtoiletries.com
Interactive Data Table: Effect of Alkyl Chain Length on AOS Properties
| Property | Effect of Increasing Alkyl Chain Length | Rationale |
| Critical Micelle Concentration (CMC) | Decreases researchgate.netrsc.org | Increased hydrophobicity drives micellization at lower concentrations. |
| Surface Tension at CMC (γcmc) | Increases/Efficiency Decreases researchgate.net | Larger molecular area at the interface can limit packing efficiency. |
| Wetting & Emulsification | Generally Decreases researchgate.net | Shorter chains can migrate and orient at interfaces more rapidly. |
| Foamability & Foam Stability | Can be optimal at mid-range (C16-18) or decrease with length. researchgate.netrsc.org | A balance between surface film strength and surfactant solubility/mobility. |
| Detergency | Increases cosmeticsandtoiletries.com | Enhanced interaction with oily and greasy soils. |
| Solubility | Decreases cosmeticsandtoiletries.com | Increased hydrophobicity reduces interaction with water. |
Unsaturation: The double bond in the structure of sodium 1-octadecene-1-sulfonate introduces a point of unsaturation. This feature can impact the surfactant's stability and packing at interfaces. The presence of unsaturated components can make some AOS solutions sensitive to oxidation, which may lead to a decrease in pH and affect performance over time, particularly at high temperatures. researchgate.net This necessitates precautionary measures in certain applications, such as ensuring an anaerobic environment or maintaining an alkaline pH to enhance chemical stability. researchgate.net The rigidity of the double bond, compared to a saturated alkyl chain, also influences the geometry of the molecule, which can affect how closely surfactant molecules can pack at an interface, thereby influencing properties like the minimum area per molecule and the stability of micelles and foams.
Influence of Head Group Modifications on Surface Chemical Behavior
The hydrophilic head group is the other key component dictating a surfactant's behavior. For sodium 1-octadecene-1-sulfonate, the head group is a sulfonate (SO₃⁻).
The sulfonate group is a strong anionic head group that imparts several advantageous properties. wikipedia.org It is covalently bonded to the carbon backbone, which makes it stable across a wide pH range, unlike sulfate-based surfactants which can hydrolyze in acidic conditions (pH < 4). cosmeticsandtoiletries.com This stability allows for flexibility in formulations, from acidic cleaners to alkaline systems. cosmeticsandtoiletries.com
Modifying the head group can systematically alter a surfactant's properties:
Comparison with other Head Groups: The choice of head group is critical. For instance, studies comparing sulfonate and carboxylate counterions have shown that the stronger interaction between a sulfonate group and a cationic headgroup (in a mixed micelle system) contributes to more effective shielding of electrostatic repulsion, facilitating micelle growth. acs.org This highlights the potent electrostatic interaction capacity of the sulfonate group.
Impact of Head Group Size: Increasing the size of the head group can lead to larger lattice spacings in self-assembled structures but may also reduce the degree of order. stppgroup.com For example, in the synthesis of mesoporous silica (B1680970) using cationic surfactants, progressively larger head groups increased pore size but reduced the hexagonal ordering of the pores. stppgroup.com
Introducing Polarity Modifications: Inserting a polar group, such as a triazole, between the head group and the hydrophobic tail has been shown in some systems to "pull" the primary head group towards the exterior of the micelle, making it more accessible at the micelle-water interface. frontiersin.org This principle could be applied to sulfonate surfactants to control the presentation of the hydrophilic group.
Role in Doping and Conductivity: In applications involving polymers, sulfonate groups can act as both a dopant and a surfactant. frontiersin.org The presence of sulfonate anions throughout a polymer film, as opposed to only on the surface, can significantly impact the doping process and the electrochemical activity and conductivity of the material. frontiersin.org
Stereochemical Effects on Functional Performance and Molecular Interactions
Stereochemistry, the three-dimensional arrangement of atoms, can have a subtle but significant impact on surfactant performance by influencing molecular packing, self-assembly, and interactions at interfaces.
While specific research detailing the stereochemical effects on the functional performance of sodium 1-octadecene-1-sulfonate is limited in the reviewed literature, general principles of surfactant science allow for well-founded inferences:
Molecular Packing and Surface Area: The kinked structure of a (Z)-isomer would likely hinder close packing of surfactant molecules at the air-water or oil-water interface. This would result in a larger minimum area occupied per molecule (A_min) and a less dense interfacial film compared to the more linear (E)-isomer.
Micelle Formation: The geometry of the hydrophobic tail can influence the shape and aggregation number of micelles. Bulkier, kinked chains might favor the formation of smaller or more spherical micelles and could have a higher critical micelle concentration (CMC) compared to their linear counterparts, which can pack more efficiently into lamellar or cylindrical structures.
Foam and Emulsion Stability: The efficiency of packing in the interfacial film is crucial for the stability of foams and emulsions. A less-ordered film formed by a (Z)-isomer might lead to lower foam or emulsion stability compared to a more cohesive film formed by a linear (E)-isomer.
Biodegradability: The shape of a molecule can influence its susceptibility to microbial degradation. Often, more linear chains are more readily biodegradable than branched or geometrically constrained ones.
Design Principles for Tailored Surfactant Performance in Specific Research Applications
The rational design of surfactants like sodium 1-octadecene-1-sulfonate for specific research applications hinges on understanding the SAR principles discussed previously. By tuning the molecular structure, performance can be optimized for a given task.
For Enhanced Oil Recovery (EOR):
Principle: Match surfactant hydrophobicity to the oil and reservoir conditions (salinity, hardness, temperature). researchgate.net
Design: For crude oils containing heavier components like asphaltenes and resins, surfactants with longer alkyl tails (e.g., C24-28) are often required. scispace.com This is because a longer tail provides the necessary hydrophobicity to achieve ultra-low interfacial tension with the oil phase. The use of co-surfactants and co-solvents (like alcohols) is also a key design strategy to adjust the optimal salinity and improve solubility and phase behavior. scispace.com The excellent thermal stability and hard water tolerance of AOS make them suitable candidates for harsh reservoir conditions. researchgate.netnjchm.com
For Personal Care and Detergents:
Principle: Balance detergency, foaming, and mildness. stppgroup.com
Design: Lower molecular weight AOS (e.g., C14-16) are preferred for applications requiring high, stable foam, such as in shampoos and body washes. cosmeticsandtoiletries.com Higher molecular weight AOS are chosen for their superior detergency in laundry formulations, especially for removing oily stains. cosmeticsandtoiletries.commade-in-china.com The pH stability of the sulfonate head group is a major advantage, allowing for formulation in specialized products like anti-acne treatments that may contain acids. cosmeticsandtoiletries.com
For Emulsion Polymerization:
Principle: Control particle nucleation and stabilization.
Design: The ability of AOS to act as an effective emulsifier is key. njchm.com The choice of chain length will influence the size and stability of the polymer particles formed. The surfactant's interaction with the monomer and growing polymer chain can be fine-tuned by adjusting its concentration and molecular structure to achieve the desired particle size distribution and latex stability.
For Advanced Materials (e.g., Mesoporous Silica Synthesis):
Principle: Template the formation of ordered porous structures.
Design: The self-assembly of surfactants into micelles or liquid crystalline phases can be used as a template. Modifying the surfactant head group size or alkyl chain length can precisely control the resulting pore size and structure of the material. stppgroup.com For instance, using surfactants with bulkier head groups can create larger pores. stppgroup.com
Computational SAR Approaches for Predicting Performance Attributes
Computational methods, particularly Quantitative Structure-Property Relationship (QSPR) models, are increasingly used to accelerate the design and screening of new surfactants by predicting their performance from their molecular structure. mdpi.com
QSPR Modeling: These models establish a mathematical relationship between a surfactant's properties (like CMC, surface tension at CMC (γ_cmc), etc.) and its molecular descriptors. nih.govbohrium.com Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties.
Key Molecular Descriptors: For anionic surfactants, studies have shown that important descriptors for predicting CMC include those related to topology, solvation, and charge distribution. nih.gov The energy of the highest occupied molecular orbital (E_HOMO) and lowest unoccupied molecular orbital (E_LUMO) are often significant. nih.gov
Modeling Techniques:
Multiple Linear Regression (MLR): This statistical method is used to build a linear equation relating the property of interest to several molecular descriptors. japsonline.com
Genetic Function Approximation (GFA): This is an advanced method that uses genetic algorithms to select the most relevant descriptors and build robust QSPR models. bohrium.com GFA has been used to create highly accurate models for predicting the CMC of surfactants, with high correlation coefficients between predicted and experimental values. bohrium.com
Graph Neural Networks (GNN): More recent approaches use machine learning techniques like GNNs. mdpi.com These models can learn complex relationships directly from the graph structure of the molecule, achieving high accuracy in predicting multiple surfactant properties simultaneously (e.g., CMC, γ_cmc, and maximum surface excess concentration Γ_max). mdpi.com
Molecular Dynamics (MD) Simulations: All-atom MD simulations can provide detailed insights into the behavior of surfactants at interfaces. rsc.org These simulations can be used to predict interfacial tension, the area occupied per surfactant molecule, and the interactions between the surfactant headgroup and water molecules. researchgate.net Force fields like GAFF (General AMBER Force Field) are often employed, and their accuracy can be improved by selecting variants optimized for lipids or specific water models. rsc.org
These computational approaches offer a powerful and cost-effective way to screen vast numbers of potential surfactant structures, allowing researchers to prioritize the synthesis and experimental testing of the most promising candidates for a specific application. mdpi.com
Future Research Trajectories and Interdisciplinary Outlooks for Sodium 1 Octadecene 1 Sulfonate
Integration with Advanced Nanotechnology and Hybrid Material Systems
The unique amphiphilic nature of Sodium 1-octadecene-1-sulfonate makes it a compelling candidate for the templating and stabilization of nanomaterials and the formulation of sophisticated hybrid material systems. Its established role in emulsion polymerization, a process critical for the synthesis of latex nanoparticles, serves as a foundational platform for more advanced applications. miami.eduatamanchemicals.com Future research is anticipated to expand into several key areas:
Templating Agents for Mesoporous Materials: There is a growing interest in using surfactants as structure-directing agents for the synthesis of mesoporous materials, such as silica (B1680970) and carbon composites. bcrec.idmdpi.comrsc.org The long hydrophobic chain of Sodium 1-octadecene-1-sulfonate can self-assemble into micelles, which can act as templates around which inorganic precursors can polymerize. Upon removal of the surfactant template, a porous structure with a high surface area remains. Future work will likely focus on tailoring the pore size and morphology of these materials by controlling the aggregation behavior of Sodium 1-octadecene-1-sulfonate through variations in concentration, temperature, and ionic strength.
Stimuli-Responsive Hydrogels: The incorporation of sulfonate-containing surfactants into polymer networks can impart stimuli-responsive properties to hydrogels. These "smart" materials can change their volume and mechanical properties in response to external triggers like pH, temperature, or ionic strength. miami.eduoaepublish.comnih.govresearchgate.netmdpi.com The sulfonate group on Sodium 1-octadecene-1-sulfonate can introduce pH-responsiveness, making hydrogels that swell or shrink based on the acidity of the surrounding environment. oaepublish.com This opens up possibilities for its use in controlled-release drug delivery systems, sensors, and soft actuators.
Hybrid Organic-Inorganic Materials: Research is also moving towards the creation of novel hybrid materials that combine the properties of organic polymers with inorganic nanoparticles, with Sodium 1-octadecene-1-sulfonate acting as a dispersing and stabilizing agent. nih.govresearchgate.netrsc.org Its ability to prevent the agglomeration of nanoparticles within a polymer matrix is crucial for developing materials with enhanced mechanical, thermal, and optical properties.
| Application Area | Role of Sodium 1-octadecene-1-sulfonate | Potential Research Focus |
| Mesoporous Materials | Structure-directing agent (template) | Control of pore size and morphology |
| Stimuli-Responsive Hydrogels | pH-responsive functional group | Development of controlled drug release systems |
| Hybrid Nanocomposites | Dispersant and stabilizer | Enhancement of material properties (mechanical, optical) |
Sustainable Synthesis and Biorefinery Integration Opportunities
The growing demand for environmentally friendly products is a primary driver for innovation in the production of alpha-olefin sulfonates. nih.govstppgroup.com While traditionally derived from petrochemical feedstocks, there is a significant opportunity to integrate the synthesis of Sodium 1-octadecene-1-sulfonate with biorefinery concepts.
Future research in this area will likely concentrate on:
Bio-based Olefins: The core of sustainable AOS production lies in the sourcing of renewable alpha-olefins. Research is exploring the production of long-chain olefins from the dehydration of fatty alcohols derived from plant oils or other biological sources. stppgroup.com This would significantly reduce the carbon footprint of Sodium 1-octadecene-1-sulfonate production.
Green Sulfonation Processes: The development of more environmentally friendly sulfonation methods is another key research trajectory. This includes exploring enzymatic sulfonation pathways or utilizing novel catalysts that operate under milder conditions and reduce waste generation.
Integration with Biorefineries: A holistic approach involves integrating AOS production into existing biorefinery infrastructures. In this model, biomass is processed to yield a variety of products, including biofuels, biochemicals, and the fatty alcohol precursors for Sodium 1-octadecene-1-sulfonate. This circular economy approach maximizes the value derived from renewable feedstocks and minimizes waste.
Advanced Characterization Techniques for In Situ Studies
A deeper understanding of the behavior of Sodium 1-octadecene-1-sulfonate in various systems requires the use of advanced characterization techniques that can probe its structure and dynamics in real-time (in situ). While many studies have focused on the bulk properties of AOS solutions, future research will increasingly employ sophisticated methods to study interfacial phenomena and molecular-level interactions.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): This technique is highly sensitive for studying the adsorption and desorption of molecules onto surfaces in real-time. researchgate.netfrontiersin.orgnih.govnanoscience.comresearchgate.net Future studies could use QCM-D to investigate the kinetics of Sodium 1-octadecene-1-sulfonate adsorption onto various substrates, such as minerals in enhanced oil recovery or fabrics in cleaning applications. This would provide valuable insights into the formation and stability of adsorbed surfactant layers.
Neutron Scattering Techniques: Small-angle neutron scattering (SANS) and neutron reflectometry are powerful tools for characterizing the size, shape, and structure of surfactant micelles in solution and at interfaces. oaepublish.comresearchgate.netstppgroup.comnih.gov By using contrast variation methods with deuterated solvents or surfactant components, researchers can gain detailed information about the aggregation behavior of Sodium 1-octadecene-1-sulfonate and its interaction with other molecules like polymers or proteins.
Cryogenic Transmission Electron Microscopy (Cryo-TEM): This technique allows for the direct visualization of surfactant aggregates, such as micelles and vesicles, in their native, hydrated state. Cryo-TEM could be employed to observe the morphology of structures formed by Sodium 1-octadecene-1-sulfonate and how they are influenced by factors like temperature, pH, and the presence of additives.
| Technique | Information Gained | Potential Application for Sodium 1-octadecene-1-sulfonate |
| QCM-D | Adsorption kinetics, mass, and viscoelasticity of adsorbed layers | Understanding interactions with surfaces in EOR and cleaning |
| SANS/Neutron Reflectometry | Micelle size, shape, and aggregation number; interfacial structure | Characterizing self-assembly in solution and at interfaces |
| Cryo-TEM | Direct visualization of aggregate morphology | Observing the structure of micelles and other aggregates |
Exploration in Novel Energy and Environmental Technologies
The robust performance characteristics of alpha-olefin sulfonates, including Sodium 1-octadecene-1-sulfonate, position them for use in a range of innovative energy and environmental technologies beyond their traditional applications.
Enhanced Oil Recovery (EOR): The ability of AOS to reduce interfacial tension between oil and water and to tolerate high salinity and hardness makes it a strong candidate for chemical EOR processes. stppgroup.com Future research will focus on optimizing formulations of Sodium 1-octadecene-1-sulfonate with co-surfactants and polymers to improve oil displacement efficiency in a variety of reservoir conditions.
Construction Materials: AOS is used as an air-entraining agent in concrete and mortars, improving workability and freeze-thaw resistance. atamankimya.com Further investigation into the use of Sodium 1-octadecene-1-sulfonate could lead to the development of lightweight and insulating construction materials.
Firefighting Foams: The excellent foaming properties of AOS are utilized in firefighting foams. atamankimya.com Research into new formulations with Sodium 1-octadecene-1-sulfonate could lead to more effective and environmentally benign foams for extinguishing flammable liquid fires.
Environmental Remediation: The surfactant properties of Sodium 1-octadecene-1-sulfonate can be harnessed for the remediation of contaminated soil and water. It can be used to enhance the desorption and solubilization of hydrophobic organic pollutants, making them more accessible for biodegradation or physical removal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
